Germanium;sulfide
Description
Significance of Germanium Sulfide (B99878) in Emerging Technologies
The significance of germanium sulfide in emerging technologies is rooted in its diverse and tunable properties. In the realm of electronics, it is being explored for use in high-performance transistors and memory devices. asianscientist.com Its layered structure allows for exfoliation into two-dimensional (2D) nanosheets, which are of great interest for developing ultra-thin and flexible electronic components. asianscientist.com
In the energy sector, germanium sulfide is a promising material for solar energy conversion and energy storage. asianscientist.com Its ability to absorb light efficiently makes it a candidate for photovoltaic applications. Furthermore, its properties as a solid electrolyte are being investigated for the development of next-generation batteries. asianscientist.com The optoelectronic applications of germanium sulfide are also noteworthy, with research into its use in photodetectors, sensors, and infrared optics. asianscientist.com Glassy forms of germanium sulfide have found use in lasers, fiber optic devices, and infrared lenses. asianscientist.com
Review of Germanium Sulfide Polymorphs and Stoichiometries (GeS, GeS₂, GeSₓ)
Germanium and sulfur form several stable compounds, with the most common stoichiometries being germanium monosulfide (GeS) and germanium disulfide (GeS₂). Other less common stoichiometries, such as Ge₂S₃, also exist. These compounds can exist in various crystalline forms, or polymorphs, each with distinct properties.
Germanium Monosulfide (GeS) is a semiconductor with a layered orthorhombic crystal structure, similar to that of black phosphorus. wikipedia.org This structure results in anisotropic properties, meaning its electronic and optical characteristics differ depending on the direction within the crystal. GeS is typically a red-brown powder or black crystal and can be sublimed in a vacuum without decomposition. wikipedia.org
Germanium Disulfide (GeS₂) is a white, high-melting crystalline solid. wikipedia.org It exists as a three-dimensional polymer, unlike the one-dimensional polymer structure of silicon disulfide. wikipedia.org GeS₂ has been identified in several polymorphs, including monoclinic and tetragonal structures, and its properties can be tuned by synthesizing different forms. nih.gov Natural GeS₂ has been found in the fumaroles of some burning coal-mining waste heaps. wikipedia.org
The table below provides a summary of the key properties of GeS and GeS₂.
| Property | Germanium Monosulfide (GeS) | Germanium Disulfide (GeS₂) |
| Molar Mass | 104.69 g/mol wikipedia.org | 136.75 g/mol wikipedia.org |
| Appearance | Red-brown powder or black crystals wikipedia.org | White, translucent crystals wikipedia.org |
| Crystal Structure | Orthorhombic wikipedia.org | Monoclinic wikipedia.org |
| Melting Point | 665 °C wikipedia.org | 840 °C wikipedia.org |
| Bandgap | ~1.6 eV (indirect) asianscientist.com | Varies with polymorph |
| Key Features | Layered structure, anisotropic properties wikipedia.org | 3D polymeric structure wikipedia.org |
Other Germanium Sulfides (GeSₓ) : Research has also explored other stoichiometries of germanium sulfide, such as germanium sulfide (Ge₂S₃), which is noted for its applications in optical glass and electronics. Amorphous germanium sulfide (a-GeSₓ) thin films are being investigated for their use in non-volatile memory applications due to their resistive switching behavior. The stoichiometry of these films can be precisely controlled during the deposition process to tailor their properties for specific applications.
Historical Context and Evolution of Germanium Sulfide Research
The story of germanium sulfide is intrinsically linked to the discovery of germanium itself. In 1886, Clemens Winkler, a German chemist, discovered a new element in a mineral called argyrodite. wikipedia.org He named this new element germanium, in honor of his homeland. wikipedia.org During his investigations, Winkler was able to synthesize several new compounds of germanium, including its sulfides. wikipedia.org He found that germanium combines with sulfur to form a lower, brown-red sulfide (GeS) and a higher, white sulfide (GeS₂). chemteam.info The fact that germanium disulfide is not soluble in acidic water was a key factor that aided Winkler in the isolation of the element. wikipedia.org
For a significant period after its discovery, germanium and its compounds were of limited commercial interest. This changed dramatically with the advent of semiconductor electronics. The first major use of germanium was in diodes for radar pulse detection during World War II. usgs.gov This spurred a wave of research into germanium-based materials, including its sulfides.
The mid-20th century saw the development of fundamental knowledge about the properties and crystal structures of germanium sulfides. In the latter half of the century, interest grew in chalcogenide glasses, including those based on germanium sulfide, for applications in optics and data storage. researchgate.net
The 21st century has witnessed a resurgence in germanium sulfide research, driven by the rise of nanotechnology and the search for new materials for advanced electronics and renewable energy. Researchers are now able to synthesize germanium sulfide nanostructures, such as nanosheets and nanowires, with controlled dimensions and properties. asianscientist.com This has opened up new avenues for their application in fields that were not envisioned by their discoverers. The ongoing research continues to explore the full potential of this versatile compound.
Structure
2D Structure
Properties
Molecular Formula |
GeS-2 |
|---|---|
Molecular Weight |
104.70 g/mol |
IUPAC Name |
germanium;sulfide |
InChI |
InChI=1S/Ge.S/q;-2 |
InChI Key |
HTKBYFKZCZVNNW-UHFFFAOYSA-N |
Canonical SMILES |
[S-2].[Ge] |
Origin of Product |
United States |
Synthetic Methodologies for Germanium Sulfide Materials
Vapor-Phase Deposition Techniques
Physical Vapor Deposition (PVD) Methods
Physical vapor deposition (PVD) techniques are widely employed for the fabrication of thin films of germanium sulfide (B99878) due to their ability to control film thickness, composition, and morphology with high precision.
Sputtering Techniques for Germanium Sulfide Thin Films (e.g., RF Sputtering)
Sputtering, particularly radio frequency (RF) magnetron sputtering, is a versatile PVD method used to deposit germanium sulfide thin films. This technique allows for the synthesis of various germanium sulfide compositions, including lithium germanium sulfide (nLi₂S + GeS₂) for solid-state electrolytes and amorphous germanium sulfide (GeSₓ) for memory devices iastate.eduboisestate.eduiastate.edu.
RF sputtering of germanium sulfide targets in an argon atmosphere has been optimized to achieve high-quality films with controlled surface thickness homogeneity and reduced roughness boisestate.edu. For instance, GeS₂ thin films deposited using RF sputtering at 16 Watts power and 0.2 mbar pressure exhibited a deposition rate of 3.7 nm/min and a minimum RMS surface roughness of 0.4550 nm boisestate.edu. These films typically consist of approximately 36 at.% germanium and 64 at.% sulfur boisestate.edu. The use of RF sputtering for GeSₓ has demonstrated suitability for integration into resistively switching memory cells researchgate.net. Furthermore, RF magnetron sputtering has been utilized to deposit lithium germanium sulfide (nLi₂S + GeS₂) thin films, which serve as new solid-state electrolytes with ionic conductivities several orders of magnitude higher than comparable oxide-based thin films iastate.eduiastate.edu. Ge-Sb-Se thin films have also been successfully deposited using RF magnetron sputtering researchgate.net.
Table 2.1.2.1: RF Sputtering Parameters for Germanium Sulfide Thin Films
| Compound | Sputtering Power | Pressure (mbar) | Deposition Rate | RMS Surface Roughness | Ref. |
| GeS₂ | 16 Watts | 0.2 | 3.7 nm/min | 0.4550 nm | boisestate.edu |
| GeSₓ | Not Specified | 10⁻² | 3.6 Å/s | Not Specified | core.ac.uk |
| GeS₂ (Li-doped) | Not Specified | Not Specified | Not Specified | Not Specified | iastate.eduiastate.edu |
Thermal Evaporation Methods
Thermal evaporation is another established PVD technique for producing germanium sulfide thin films and materials. Bulk germanium monosulfide (GeS) alloy, synthesized via melt-quenching, can be used as a source material for vacuum thermal evaporation to deposit amorphous, homogeneous, and uniformly deposited thin films scientific.net. Germanium sulfide (GeS) is available as ultra-dense pellets specifically designed for thermal evaporation sources, allowing for consistent, high-quality evaporation attelements.com. This method is considered one of the simplest and most widely used for preparing chalcogenide films, including germanium-antimony-sulfide (Ge-Sb-S) systems optica.org. Co-evaporation, involving the simultaneous evaporation of germanium, tin, and sulfur, has also been employed to fabricate (GeₓSn₁₋ₓ)S thin films, with sulfur decomposition at 800 °C and deposition pressures around 10⁻⁴ Pa mdpi.com.
Table 2.1.2.2: Thermal Evaporation Methods for Germanium Sulfide
| Method | Precursors/Source Material | Deposited Material | Key Parameters/Observations | Ref. |
| Vacuum Thermal Evaporation | Melt-quenched GeS alloy | GeS thin films | Amorphous, homogeneous, uniform deposition. | scientific.net |
| Thermal Evaporation | GeS pellets | GeS thin films | Ultra-dense pellets used in thermal evaporation sources; GeS bandgap 2.1 eV. | attelements.com |
| Co-evaporation | Ge, Sn, S | (GeₓSn₁₋ₓ)S films | Sulfur decomposed at 800 °C; pressure ~10⁻⁴ Pa; used for solar cell applications. | mdpi.com |
Gas-Phase Synthesis Routes
Gas-phase synthesis routes offer pathways to germanium sulfide materials, particularly nanoparticles and specific molecular species, often leveraging energetic processes.
Laser Photolysis for Germanium Sulfide Nanoparticle Formation
Laser photolysis is an effective method for the gas-phase synthesis of germanium sulfide nanoparticles. The co-photolysis of gaseous tetramethylgermane (B1582461) and thiirane (B1199164) using an ArF laser has been shown to produce nano-sized germanium sulfides (GeS and GeS₂) researchgate.net. This process is explained by gas-phase reactions between transiently formed nanosized clusters of sulfur and germanium atoms researchgate.net. Germanium sulfide (GeS and GeS₂) nanoparticles synthesized via gas-phase laser photolysis and subsequent thermal annealing have demonstrated excellent cycling performance for lithium-ion batteries, achieving capacities up to 1010 mA h/g after 100 cycles researchgate.net. Laser ablation of solid germanium sulfide samples has also been used to generate germanium sulfide clusters, which were analyzed by time-of-flight mass spectrometry, revealing clusters containing up to four germanium atoms researchgate.net. Hydrothermal methods have also been employed for the synthesis of GeS nanoparticles, confirming a cubic structure researchgate.netresearchgate.net.
Elementary Reaction of Atomic Germanium with Hydrogen Sulfide
The gas-phase synthesis of germanium monosulfide (GeS) can be achieved through the elementary reaction between ground-state atomic germanium (Ge, ³P) and hydrogen sulfide (H₂S, X¹A₁) under single-collision conditions uhmreactiondynamics.orgacs.orgresearchgate.net. This reaction proceeds via a nonadiabatic pathway, involving intersystem crossing (ISC) between triplet and singlet surfaces, significantly enhanced by the heavy atom effect of germanium uhmreactiondynamics.org. The mechanism typically involves the barrierless addition of atomic germanium to the sulfur atom of H₂S, forming a GeSH₂ intermediate. This intermediate can then undergo unimolecular decomposition, often involving hydrogen migration and elimination of molecular hydrogen, to yield singlet germanium monosulfide (GeS) uhmreactiondynamics.org. This reaction pathway is notably different from those observed in analogous carbon–hydrogen sulfide or silicon–hydrogen sulfide systems uhmreactiondynamics.org.
Solution-Based and Soft Chemistry Approaches
Solution-based and soft chemistry techniques provide alternative routes to germanium sulfide materials, often enabling lower processing temperatures and the formation of complex structures.
The sol-gel process is a prominent solution-based method. For instance, a germanium sulfide sol can be prepared by reacting tetraethoxygermane (B1148625) with hydrogen sulfide or a base in a solvent such as carbon-disulfide google.com. This sol can then be spin-coated onto a substrate, followed by drying and curing, potentially using hydrogen sulfide plasma, to form a densified germanium sulfide coating google.com. In another sol-gel approach, the reaction of germanium ethoxide with hydrogen sulfide in toluene (B28343) yields a gel aggregate with an apparent Ge/S ratio of approximately 1:1.8, which upon heat treatment can produce germanium disulfide (GeS₂) with a Ge/S ratio of about 1:2.3 researchgate.net. Germanium chloride or germanium ethoxide, in combination with hydrogen sulfide, have also been used in sol-gel processes for depositing germanium sulfide films, with subsequent heat treatment in H₂S gas employed to minimize oxide contamination researchgate.net.
Electrochemical deposition is another solution-based method, where germanium sulfide particles have been synthesized using germanium chloride and 1,4-butanedithiol (B72698) as precursors in an ionic liquid medium nih.gov. Similarly, electrochemical deposition of germanium sulfide from room-temperature ionic liquids has been reported sigmaaldrich.com.
Hydrothermal methods have also been utilized for the synthesis of germanium sulfide nanoparticles researchgate.netresearchgate.net. These methods typically involve reacting germanium precursors with sulfur sources under elevated temperature and pressure in an aqueous or solvent medium.
Compound List
Germanium sulfide (GeS)
Germanium disulfide (GeS₂)
Lithium germanium sulfide (nLi₂S + GeS₂)
Germanium oxysulfide (GeOS)
Germanium-antimony-sulfide (Ge-Sb-S)
Germanium-tin-sulfide ((GeₓSn₁₋ₓ)S)
Nanostructure Fabrication and Exfoliation Techniques
Selective Preparation of Germanium Sulfide Nanosheets and Nanowires
The selective preparation of germanium sulfide nanosheets and nanowires allows for precise control over their morphology and, consequently, their properties. Researchers have developed methods to tailor the synthesis of these nanostructures. For instance, a simple one-step wet chemistry approach using a germanium dichloride-dioxane complex, thiourea, and oleylamine (B85491) (OLA) has been employed to selectively produce GeS nanosheets and nanowires by adjusting reaction temperature and heating duration chemistryviews.org. Nanosheets were formed when the process was conducted for several hours at 593 K, while at 613 K, these sheets rolled up into nanowires, a phenomenon attributed to surface tension effects between the sheets and OLA molecules chemistryviews.org.
Colloidal synthesis has also been instrumental in producing single-crystal GeS nanosheets. By heating GeI₄, hexamethyldisilazane, oleylamine, oleic acid, and dodecanethiol to 320 °C for 24 hours, GeS nanosheets with average lateral dimensions of 2–4 μm × 0.5–1 μm were obtained acs.org. These nanosheets preferentially adopted a two-dimensional morphology, yielding newatlas.com-oriented films upon drop-casting acs.org.
Formation of Germanium Sulfide Nanoparticles and Nanoflowers
Germanium sulfide nanoparticles and more complex nanoflower structures are of significant interest for applications in energy storage and solar cells due to their large surface area. GeS "nanoflowers" have been synthesized by heating GeS powder to vaporization, then directing the vapor into a cooler region of a furnace. This process allows the GeS to settle into layered sheets, typically 20–30 nanometers thick and up to 100 micrometers long. As additional layers accumulate, they branch out, forming flower-like structures ncsu.edursc.org. These structures are attractive for increasing the capacity of lithium-ion batteries and supercapacitors due to their enhanced surface area ncsu.edursc.org.
Colloidal synthetic methods have also been used to produce GeS and GeSe nanoparticles acs.orgresearchgate.net. For example, GeS nanoparticles were synthesized using a hydrothermal method, with the resulting cubic GeS NPs having a crystallite size of 29.65 nm and lattice strain of 1.24×10⁻³ researchgate.net.
Supercritical Fluid Extraction for Germanium Sulfide Aerogels
Germanium sulfide aerogels, characterized by their high surface area and porous three-dimensional architecture, can be synthesized using supercritical fluid extraction. This process typically involves the formation of germanium sulfide gels through thiolysis reactions of germanium precursors, followed by supercritical fluid extraction to remove the solvent and preserve the porous structure acs.orgsemanticscholar.orgmdpi.comfigshare.com. For instance, the synthesis of germanium sulfide gels from a non-aqueous solution of Ge(OEt)₄, followed by supercritical fluid extraction, resulted in amorphous GeSₓ aerogels exhibiting very high surface areas, up to 755 m²/g acs.orgsemanticscholar.org. These aerogels are composed of a continuous network of GeSₓ colloidal particles acs.org.
Mechanical and Liquid Exfoliation of Germanium Sulfide Layered Structures
Mechanical and liquid-phase exfoliation techniques are crucial for obtaining two-dimensional (2D) germanium sulfide materials from bulk crystals or powders. Liquid-phase exfoliation (LPE) has been demonstrated for GeS nanosheets in anhydrous N-methyl-2-pyrrolidone (NMP) using a sealed-tip sonication system, yielding sub-10 nm thick, structurally pristine GeS nanosheets with minimal chemical degradation acs.orgmdpi.com. This method is considered scalable for producing high-quality GeS nanosheets suitable for electrochemical applications acs.orgmdpi.com.
Mechanical exfoliation, such as the widely used Scotch tape technique, also allows for the isolation of GeS layers from bulk crystals nih.govarxiv.orgacs.org. Additionally, GeS₂ nanosheets have been prepared via liquid-phase exfoliation, yielding flakes with thicknesses as low as 1.3 ± 0.1 nm (approximately three layers) oulu.fi. These ultrathin nanosheets exhibit enhanced light absorption and photoresponse properties that improve with increasing layer number oulu.fi.
Vapor-Liquid-Solid Growth of Germanium Sulfide Bicrystals and Nanowires
The Vapor-Liquid-Solid (VLS) growth mechanism is employed to produce one-dimensional (1D) germanium sulfide nanostructures, including nanowires and bicrystals. In Au-catalyzed VLS growth of GeS, layering typically occurs along the nanowire axis, resulting in chiral nanowires with axial screw dislocations acs.orgnih.govacs.orgfigshare.commdpi.com. However, by introducing additives like SnS vapor to the GeS precursor, the growth can be switched to form ribbon-like GeS nanostructures with different layer stacking geometries, such as bicrystal nanoribbons facilitated by a central twin plane acs.orgnih.govacs.orgfigshare.commdpi.com. These bicrystals support fast growth and exhibit electronically benign twin defects acs.orgacs.org. Bismuth (Bi) has also been used as a catalyst for VLS growth of GeS nanowires, producing twisted nanowires.
Advanced Characterization of Germanium Sulfide Materials
Structural and Morphological Analysis
X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of germanium sulfide (B99878) compounds. Crystalline GeS typically exhibits an orthorhombic structure. electrochemsci.orghoriba.com Powder XRD patterns of bulk GeS crystals show distinct peaks corresponding to the orthorhombic phase. mdpi.com For instance, XRD analysis of a single GeS crystal aligned along the (001) plane reveals peaks corresponding to the (h00) planes. researchgate.net In contrast, germanium disulfide (GeS₂) can exist in several polymorphic forms, including monoclinic and tetragonal structures, which can be identified by their unique diffraction patterns. wikipedia.orgthermofisher.com For example, a tetragonal phase of GeS₂ has been identified with lattice parameters of a = 3.533 Å and c = 11.510 Å. thermofisher.com
Beyond bulk crystals, XRD is also instrumental in characterizing nanostructured germanium sulfide. For GeS nanoparticles, XRD has been used to confirm a cubic crystal structure. iphy.ac.cn The analysis of thin films often reveals their amorphous or crystalline nature. While bulk GeS is crystalline, thermally evaporated GeS thin films have been shown to be amorphous, as indicated by the absence of sharp diffraction peaks. researchgate.netphi.com
Electron diffraction provides complementary structural information, particularly for nanoscale materials. Selected Area Electron Diffraction (SAED) patterns obtained from GeS nanosheets are consistent with the orthorhombic crystal structure, corroborating XRD findings. iphy.ac.cn This technique is highly valuable for determining the crystallinity and crystallographic orientation of individual nanostructures.
| Material Form | Compound | Crystal Structure | Lattice Parameters | Reference |
| Single Crystal | GeS | Orthorhombic | a = 1.450 nm, b = 0.364 nm, c = 0.430 nm | researchgate.net |
| Bulk Alloy | GeS | Orthorhombic | - | researchgate.net |
| Nanoparticles | GeS | Cubic | - | iphy.ac.cn |
| Thin Film | GeS | Amorphous | - | researchgate.netphi.com |
| - | GeS₂ | Tetragonal | a = 3.533 Å, c = 11.510 Å | thermofisher.com |
| - | GeS₂ | Monoclinic | - | wikipedia.org |
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology and structure of germanium sulfide materials at the nanoscale.
SEM provides detailed information about the surface topography. For instance, SEM images of as-grown GeS nanosheets on substrates reveal their lateral dimensions, which can range from 40 to 100 micrometers. iphy.ac.cn The thickness of these nanosheets has been determined to be in the range of 30-50 nanometers using cross-sectional SEM. iphy.ac.cn SEM analysis of thermally evaporated GeS thin films has shown them to be homogeneous, uniform, and free of cracks, confirming their amorphous nature. researchgate.netphi.com
TEM offers higher resolution imaging, allowing for the visualization of the internal structure and crystallinity of nanostructures. TEM images of GeS nanoparticles have been used to study their morphology. researchgate.net High-Resolution TEM (HRTEM) of GeS nanosheets reveals their crystalline nature and allows for the measurement of interplanar spacing, such as the (011) interplane spacing. iphy.ac.cn This level of detail is crucial for understanding the growth mechanisms and defect structures in these nanomaterials.
| Material Form | Technique | Observation | Dimensions | Reference |
| Nanosheets | SEM | Lateral morphology | 40-100 µm | iphy.ac.cn |
| Nanosheets | SEM (cross-section) | Thickness | 30-50 nm | iphy.ac.cn |
| Thin Films | SEM | Surface morphology | 650-700 nm thick | researchgate.netphi.com |
| Nanoparticles | TEM | Morphology | - | researchgate.net |
| Nanosheets | HRTEM | Crystalline structure, interplanar spacing | - | iphy.ac.cn |
Spectroscopic techniques provide insights into the vibrational and electronic properties of germanium sulfide, which are directly related to its chemical bonding and composition.
Micro-Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of a material. The Raman spectrum of a single crystal of GeS, measured with a 785 nm laser at room temperature, shows characteristic peaks that can be used to identify the material and assess its crystalline quality. thermofisher.com For GeS, Raman frequencies at ambient conditions can be grouped into low-frequency modes (around 52, 64, and 77 cm⁻¹), intermediate frequencies (from ~88 cm⁻¹ to ~133 cm⁻¹), and higher frequencies (from ~210 cm⁻¹ to ~300 cm⁻¹). mdpi.com
In the case of germanium disulfide glass (g-GeS₂), the Raman spectrum is dominated by a strong peak at approximately 340 cm⁻¹. iphy.ac.cn The spectra of Ge-S glasses with varying sulfur content show different characteristic bands. For example, the main bands in GeSₓ glasses are used to identify the local structural units. researchgate.net Pressure-dependent Raman studies on GeS have shown shifts in the Raman modes, indicating structural phase transitions under high pressure. mdpi.com For instance, a splitting in the Ag mode around 260 cm⁻¹ and the appearance of a new peak at approximately 331 cm⁻¹ above 28 GPa suggest a structural change. mdpi.com
| Material | Condition | Raman Peak Position (cm⁻¹) | Assignment | Reference |
| Single Crystal GeS | Ambient | Multiple peaks | Characteristic vibrational modes | thermofisher.com |
| GeS | Ambient | ~52, ~64, ~77, ~88-133, ~210-300 | Vibrational modes | mdpi.com |
| GeS | > 28 GPa | ~331 | New phase | mdpi.com |
| g-GeS₂ | Ambient | ~340 | Main vibrational mode | iphy.ac.cn |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to investigate the vibrational properties of materials by measuring the absorption of infrared radiation. In the context of germanium sulfide, FT-IR can confirm the presence of Ge-S bonds. researchgate.net For polymeric materials based on germanium sulfide, FT-IR spectra have shown bands at 399, 401, 432, and 470 cm⁻¹, which are characteristic of monoclinic GeS₂. researchgate.net
FT-IR studies on GeS₂-Ga₂S₃-CsCl chalcohalide glasses have identified several vibrational bands. researchgate.net Notably, a fundamental S-H absorption band is observed at 2500 cm⁻¹, and O-H related absorptions are found around 3700 cm⁻¹, which are common in many chalcogenide glasses. researchgate.net
| Material | Wavenumber (cm⁻¹) | Assignment | Reference |
| Polymeric Germanium Sulfide | 399, 401, 432, 470 | Monoclinic GeS₂ vibrations | researchgate.net |
| GeS₂-Ga₂S₃-CsCl glass | 2500 | S-H absorption | researchgate.net |
| GeS₂-Ga₂S₃-CsCl glass | ~3700 | O-H related absorption | researchgate.net |
X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. For germanium sulfide, XPS is crucial for identifying the oxidation states of germanium and sulfur.
High-resolution XPS spectra of the Ge 3d core level can distinguish between different germanium sulfide species. The binding energy for Ge2+ in GeS is found to be approximately 30.9 eV, while the binding energy for Ge4+ in GeS₂ is around 32.2 eV. iphy.ac.cn Elemental germanium (Ge⁰) has a binding energy of about 29.3 eV. thermofisher.comthermofisher.com In some GeS samples, an additional peak at 32.35 eV can be observed, which is attributed to the formation of GeS₂ on the surface. researchgate.net
The S 2p core level spectra also provide valuable information. For GeS, the S 2p peak is fitted with two components corresponding to the S 2p₃/₂ and S 2p₁/₂ spin-orbit split states, located at binding energies of 162.0 eV and 163.2 eV, respectively. researchgate.net These binding energies are characteristic of sulfide ions bonded to germanium.
| Element | Core Level | Compound | Oxidation State | Binding Energy (eV) | Reference |
| Germanium | Ge 3d | GeS | Ge²⁺ | 30.9 ± 0.2 | iphy.ac.cn |
| Germanium | Ge 3d | GeS | Ge²⁺ | 30.85 | researchgate.net |
| Germanium | Ge 3d | GeS₂ | Ge⁴⁺ | 32.2 ± 0.2 | iphy.ac.cn |
| Germanium | Ge 3d | GeS₂ (surface) | Ge⁴⁺ | 32.35 | researchgate.net |
| Germanium | Ge 3d | Elemental Ge | Ge⁰ | 30.2 ± 0.2 | iphy.ac.cn |
| Germanium | Ge 3d₅/₂ | Elemental Ge | Ge⁰ | 29.3 | thermofisher.comthermofisher.com |
| Sulfur | S 2p₃/₂ | GeS | S²⁻ | 162.0 | researchgate.net |
| Sulfur | S 2p₁/₂ | GeS | S²⁻ | 163.2 | researchgate.net |
Spectroscopic Characterization
Energy-Dispersive X-ray Spectrometry (EDS/EDX)
Energy-Dispersive X-ray Spectrometry (EDS or EDX) is a powerful analytical technique used for the elemental analysis and chemical characterization of materials. wikipedia.orgleica-microsystems.com When a sample is bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to emit characteristic X-rays. Each element possesses a unique atomic structure, resulting in a distinct set of peaks in its X-ray emission spectrum. wikipedia.orgleica-microsystems.com By detecting and analyzing the energy of these emitted X-rays, EDS can identify the elemental composition of the sample. wikipedia.orgleica-microsystems.com
In the context of germanium sulfide (GeS), EDS is a crucial tool for verifying the stoichiometry of the compound. It is routinely used to confirm the elemental composition of single crystals and thin films. hqgraphene.com The technique can provide both qualitative data, identifying the presence of germanium and sulfur, and quantitative data, determining the atomic percentage of each element. This ensures that the material synthesized has the desired 1:1 atomic ratio of germanium to sulfur.
For instance, in the characterization of GeS thin films, EDS analysis can reveal deviations from the desired stoichiometry. One study on thermally evaporated GeS thin films reported that while the as-deposited films were nearly stoichiometric, annealing at temperatures above 550 K led to a compositional deviation, with the atomic percentages of germanium increasing to between 54.96% and 55.58%.
Interactive Data Table: Elemental Composition of Germanium Sulfide Note: This table presents representative data based on typical EDS analyses of stoichiometric and non-stoichiometric Germanium Sulfide.
| Element | Stoichiometric GeS (Atomic %) | Non-Stoichiometric GeS (Atomic %) |
|---|---|---|
| Germanium (Ge) | 50.0 | 55.3 |
Surface Metrology and Thin Film Characterization
Surface metrology involves the measurement and characterization of a surface's topographical features. wikipedia.org For thin film materials like germanium sulfide, understanding properties such as thickness, roughness, and mechanical stability is critical for their application in electronic and optoelectronic devices.
Mechanical Profilometry and Ellipsometry
Mechanical Profilometry is a contact-based technique that measures the surface profile of a material to determine features like film thickness and roughness. scientec.es It utilizes a stylus that is dragged across the surface, with its vertical movements being recorded to create a topographical map. scientec.es This method is particularly useful for measuring the thickness of opaque films where optical techniques may be limited. diyhpl.us For instance, in the optimization of RF sputtered germanium disulfide (GeS₂) thin films, a related compound, profilometry was used to ensure thickness homogeneity, which is a critical first step in producing memory devices. boisestate.edu
Ellipsometry is a non-contact, non-destructive optical technique used to determine the thickness and optical properties (refractive index and extinction coefficient) of thin films. uni-tuebingen.deparksystems.com It measures the change in the polarization of light upon reflection from a sample surface. uni-tuebingen.de By analyzing this change, a model can be developed to determine the film's properties with high precision. parksystems.comp2infohouse.org Spectroscopic ellipsometry, which measures these properties over a range of wavelengths, is particularly powerful for analyzing complex multilayer structures. p2infohouse.org While specific ellipsometry studies on germanium sulfide are not widely available, the technique is routinely applied to other semiconductor thin films to characterize their optical constants and thickness, which is crucial for the design of optical and electronic devices. spectroscopyonline.com
Nanoindentation for Mechanical Properties
Nanoindentation is a technique used to measure the mechanical properties of materials at the nanoscale, including hardness and Young's modulus. nanoscience.comnorthwestern.edu The method involves pressing a hard indenter tip of a known geometry into the surface of a material while continuously measuring the applied load and the penetration depth. nanoscience.com The resulting load-displacement curve provides information about the material's elastic and plastic deformation behavior. nanoscience.com
Interactive Data Table: Representative Mechanical Properties of Related Materials Note: This table provides typical values for related semiconductor materials to illustrate the data obtained from nanoindentation, as specific data for Germanium Sulfide is not widely published.
| Material | Hardness (GPa) | Young's Modulus (GPa) |
|---|---|---|
| Silicon (Si) | 10-12 | 130-185 |
| Germanium (Ge) | 8-10 | 103-132 |
Neutron Reflectivity for Interface Studies
Neutron reflectivity is a powerful, non-destructive technique for studying the structure of surfaces and buried interfaces with sub-nanometer resolution. arxiv.orgepj-conferences.org It works by directing a beam of neutrons at a grazing angle to a surface and measuring the intensity of the reflected neutrons. epj-conferences.org The way the neutrons are reflected provides detailed information about the thickness, density, and roughness of individual layers within a thin film stack. mdpi.com
A key advantage of neutron reflectivity is its sensitivity to light elements and the ability to distinguish between isotopes, which allows for contrast variation to highlight specific components of an interface. mdpi.com This makes it particularly well-suited for studying solid-liquid interfaces and the interdiffusion at solid-solid interfaces. mdpi.com While there are no specific studies reported in the literature applying neutron reflectivity to germanium sulfide interfaces, the technique has been successfully used to investigate other semiconductor interfaces, such as Fe/Ge multilayers. researchgate.net In such a study, polarized neutron reflectometry was used to create a depth profile of the magnetic moment, revealing magnetically dead layers at the interfaces. researchgate.net Applying this technique to GeS heterostructures could provide invaluable information about interfacial mixing, layer conformity, and the presence of any low-density layers that could impact device performance.
Electronic Structure Probing
Cathodoluminescence (CL) Spectroscopy for Emission Analysis
Cathodoluminescence (CL) spectroscopy is a technique that analyzes the light emitted from a material when it is excited by a high-energy electron beam. attolight.com This emission provides insights into the material's electronic properties, including its band structure, defects, and impurities. attolight.com When combined with a scanning electron microscope (SEM), CL spectroscopy can produce high-resolution maps of these properties. attolight.com
In the study of germanium sulfide, CL spectroscopy has been used to investigate its emission properties in the visible and near-infrared regions. acs.org Studies on GeS flakes have revealed a series of emission peaks that can be deconvoluted to understand the underlying electronic transitions. For example, CL spectra of GeS flakes of varying thicknesses (45 nm, 68 nm, and 97 nm) have shown four main Gaussian components centered at approximately 1.69 eV, 1.91 eV, 2.35 eV, and 3.02 eV. The substrate itself can also contribute to the CL signal, often showing peaks that overlap with those from the GeS.
Furthermore, STEM-CL studies on mesoscale GeS structures have demonstrated that the locally excited light can launch in-plane waveguide modes, which are then internally reflected, leading to interference effects and sharp emission peaks at energies below the fundamental bandgap of GeS. nih.govosti.gov This highlights the potential for geometrically tuning the light emission from GeS structures. nih.govosti.gov
Interactive Data Table: Cathodoluminescence Emission Peaks in Germanium Sulfide Flakes
| Flake Thickness | Peak 1 (eV) | Peak 2 (eV) | Peak 3 (eV) | Peak 4 (eV) |
|---|---|---|---|---|
| 45 nm | 1.69 | 1.91 | 2.35 | 3.02 |
| 68 nm | 1.69 | 1.91 | 2.35 | 3.02 |
Photoreflectance and Optical Absorption Methods for Band Gap Determination
The determination of the band gap in germanium sulfide (GeS), a critical parameter for its application in optoelectronic devices, is effectively achieved through the complementary use of optical absorption and photoreflectance (PR) spectroscopy. These two techniques provide a comprehensive understanding of both the direct and indirect electronic transitions within the material.
Optical absorption spectroscopy is instrumental in identifying the fundamental band gap of a semiconductor. For germanium sulfide, this method reveals that the fundamental band gap is indirect. At room temperature, the indirect band gap of multilayer GeS has been measured to be approximately 1.56 eV. When cooled to low temperatures, this value increases to about 1.685 eV. The measurement relies on analyzing the absorption coefficient as a function of photon energy; the onset of significant absorption corresponds to the energy required to excite an electron across the band gap.
While optical absorption is sensitive to both direct and indirect transitions, photoreflectance spectroscopy is specifically sensitive to direct optical transitions. This makes it a powerful tool for probing the electronic band structure at critical points in the Brillouin zone. PR measurements on bulk GeS have identified two distinct direct optical transitions. The first direct transition (E₁) is observed at 1.59 eV at room temperature and shifts to 1.70 eV at low temperatures. A second, higher-energy direct transition (E₂) is detected at 1.64 eV at room temperature, moving to 1.80 eV at low temperatures.
The combination of these two methods allows for an unambiguous determination of the electronic transitions in Germanium Sulfide. Optical absorption establishes the energy of the fundamental, indirect gap, while photoreflectance precisely measures the energies of the closely-lying direct transitions. This comprehensive analysis is crucial for designing and modeling the performance of GeS-based devices, such as photodetectors and solar cells, which depend on the specific nature and energy of these electronic band gaps.
Band Gap Energies of Germanium Sulfide (GeS)
| Transition Type | Measurement Technique | Room Temperature (eV) | Low Temperature (eV) |
|---|---|---|---|
| Indirect Band Gap | Optical Absorption | 1.56 | 1.685 |
| Direct Transition (E₁) | Photoreflectance | 1.59 | 1.70 |
| Direct Transition (E₂) | Photoreflectance | 1.64 | 1.80 |
Compositional Analysis
Glow Discharge Mass Spectrometry (GDMS) and Inductively Coupled Plasma (ICP)
Ensuring the purity and precise stoichiometry of germanium sulfide is paramount for its successful application in the semiconductor industry, where even minute concentrations of impurities can significantly degrade device performance and reliability. Glow Discharge Mass Spectrometry (GDMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are two powerful analytical techniques employed for the elemental analysis of high-purity materials like GeS. eag.comthermofisher.com
Glow Discharge Mass Spectrometry (GDMS) is a highly sensitive technique for the direct analysis of solid materials. eag.com In GDMS, the GeS sample would be placed in a vacuum chamber and subjected to a glow discharge plasma, typically using argon gas. This plasma sputters atoms from the sample's surface, which are then ionized. The resulting ions are extracted and guided into a mass spectrometer, where they are separated by their mass-to-charge ratio. This allows for the identification and quantification of nearly all elements in the periodic table, providing a comprehensive survey of the elemental composition and impurities within the GeS material. GDMS is particularly valued for its ability to detect trace and ultra-trace elements down to parts-per-billion (ppb) levels, making it ideal for certifying the purity of semiconductor-grade materials. eag.com
Inductively Coupled Plasma (ICP) techniques, most notably ICP-Mass Spectrometry (ICP-MS), are also widely used for sensitive elemental analysis. For a solid material like germanium sulfide, the sample must first be brought into a liquid form, typically through acid digestion. The resulting solution is then introduced into a high-temperature (6,000–10,000 K) argon plasma. The plasma atomizes and ionizes the elements present in the sample. Similar to GDMS, these ions are then passed into a mass spectrometer for separation and detection. ICP-MS offers exceptional sensitivity, with the capability to detect impurities at the parts-per-trillion (ppt) level. This makes it an indispensable tool for quality control in the manufacturing of high-purity chemicals and materials for the electronics industry. agilent.comazom.com
Representative Impurity Analysis of High-Purity Germanium Sulfide
Illustrative data based on the capabilities of GDMS and ICP-MS for semiconductor materials.
| Element | Symbol | Typical Concentration (ppmw) | Detection Limit (ppmw) | Analytical Technique |
|---|---|---|---|---|
| Aluminum | Al | <0.1 | 0.005 | GDMS/ICP-MS |
| Iron | Fe | <0.2 | 0.01 | GDMS/ICP-MS |
| Copper | Cu | <0.05 | 0.005 | GDMS/ICP-MS |
| Silicon | Si | <0.5 | 0.05 | GDMS |
| Zinc | Zn | <0.1 | 0.01 | GDMS/ICP-MS |
| Arsenic | As | <0.02 | 0.002 | ICP-MS |
| Cadmium | Cd | <0.01 | 0.001 | ICP-MS |
| Lead | Pb | <0.01 | 0.001 | ICP-MS |
Fundamental Electronic and Optical Properties of Germanium Sulfide
Electronic Band Structure and Band Gap Engineering
The electronic band structure of germanium sulfide (B99878) is fundamental to understanding its semiconducting behavior and potential applications. Research has focused on its band gap, the nature of transitions (direct vs. indirect), and how these properties can be engineered through external stimuli like strain.
Theoretical Predictions and Experimental Controversies of Band Gap
Experimental studies have reported bulk GeS band gaps in various ranges. For instance, values between 1.59 eV and 1.7 eV have been cited mdpi.com, with other studies indicating 1.65 eV ossila.comresearchgate.nethqgraphene.comnih.govacs.orgresearchgate.netarxiv.org. More precise measurements have provided values such as 1.685 eV at low temperatures and 1.56 eV at room temperature rsc.org, or a range of 1.55–1.65 eV researchgate.net.
Theoretical calculations, employing methods like Density Functional Theory (DFT) with approximations such as Generalized Gradient Approximation (GGA) and Local Density Approximation (LDA), often underestimate the band gap. For example, some DFT-GGA calculations yield values around 1.2 eV for bulk GeS arxiv.orgnih.gov. More advanced functionals like HSE06, which incorporate a fraction of exact Hartree-Fock exchange, tend to provide more accurate results, aligning better with experimental data. These calculations predict band gaps for bulk GeS around 1.77 eV nih.gov and for monolayer GeS ranging from 1.82 eV lqdtu.edu.vn to 2.48 eV (PBE) or 3.28 eV (HSE06) nih.gov. Some theoretical work suggests the importance of Ge 4s lone pairs at the valence band maximum in influencing these properties rsc.orgrsc.orgresearchgate.net.
Direct vs. Indirect Band Gap Characteristics
Germanium sulfide exhibits both direct and indirect band gap characteristics, with the precise nature often depending on whether bulk or monolayer forms are considered, and the specific measurement technique employed. Bulk GeS is generally characterized by closely situated direct and indirect band gaps aps.orgcapes.gov.brresearchgate.netmdpi.comossila.comresearchgate.netrsc.orgnih.gov. While experimental optical absorption measurements often reveal a strong direct transition occurring at an energy very close to the fundamental indirect gap (e.g., ~1.59 eV experimentally versus an indirect gap of ~1.6 eV) mdpi.comrsc.org, the indirect nature implies that optical transitions require the involvement of phonons to conserve momentum rp-photonics.com. Monolayer GeS is also predominantly described as an indirect band gap semiconductor ossila.comresearchgate.netarxiv.orgnih.govlqdtu.edu.vnnih.govresearchgate.netrsc.org.
Strain Engineering for Band Gap Modulation in Monolayer Germanium Sulfide
The electronic band structure of monolayer germanium sulfide is highly sensitive to mechanical strain, offering a pathway for band gap engineering lqdtu.edu.vnresearchgate.netacs.orgiiserpune.ac.in. Applying uniaxial tensile strain has been shown to tune the band gap of monolayer GeS, with values ranging from 1.96 eV to 2.72 eV reported researchgate.net. Conversely, compressive strain can significantly reduce the band gap, potentially leading to a semiconductor-to-metal phase transition acs.org. Notably, strain applied along the armchair (AC) direction can induce a transition from an indirect to a direct band gap in monolayer GeS lqdtu.edu.vn. Strain also influences carrier mobility researchgate.netacs.org.
Influence of Spin-Orbit Interaction on Electronic Structure
The influence of spin-orbit interaction on the electronic structure of germanium sulfide has been a subject of theoretical investigation aps.orgcapes.gov.br. While some studies suggest that spin-orbit interaction does not introduce significant differences in band structures predicted by LDA and GGA approximations for bulk GeS researchgate.net, other research acknowledges its role in shaping the electronic structure and potentially contributing to the material's anisotropy aps.orgcapes.gov.brresearchgate.net.
Band Alignments and Ionization Potentials
Understanding band alignments and ionization potentials is crucial for designing heterostructures and electronic devices utilizing GeS. Experimental measurements using techniques like X-ray Photoelectron Spectroscopy (XPS) have determined the ionization potential (IP) of bulk GeS to be approximately 5.70 eV mdpi.com or 5.74 eV rsc.orgrsc.orgresearchgate.net. The work function (WF) has been reported as 5.31 eV mdpi.com, and the electron affinity (EA) as 4.11 eV mdpi.com. These values, along with measured band gaps, allow for the construction of energy band diagrams relative to the vacuum level mdpi.com. For instance, in GeS/GeSe heterojunctions, valence and conduction band offsets have been quantified as approximately 0.23 eV and 0.16 eV, respectively mdpi.com. The presence of stereochemically active Ge 4s lone pairs at the valence band maximum is understood to influence the ionization potential and band alignment rsc.orgrsc.orgresearchgate.net.
Table 1: Key Electronic Properties of Germanium Sulfide
| Property | Value (Bulk) | Value (Monolayer) | Notes | References |
| Band Gap (Indirect) | ~1.6 eV | ~2.34 eV | Experimental values vary; theoretical values differ based on method. | mdpi.comossila.comresearchgate.netrsc.orgarxiv.orgnih.govlqdtu.edu.vnnih.govrsc.org |
| Band Gap (Direct) | ~1.59-1.7 eV | N/A | Closely located to indirect gap; experimental observations often highlight direct transitions. | mdpi.comrsc.org |
| Ionization Potential | ~5.70-5.74 eV | N/A | Influenced by Ge 4s lone pairs. | mdpi.comrsc.orgrsc.orgresearchgate.net |
| Work Function | ~5.31 eV | N/A | mdpi.com | |
| Electron Affinity | ~4.11 eV | N/A | mdpi.com | |
| Carrier Mobility | Not specified | ~3680 cm²/Vs | Significantly higher than MoS₂ monolayer. | ossila.comresearchgate.netrsc.org |
| Band Offset (GeS/GeSe) | VBM: 0.23 eV | N/A | Conduction Band Offset: 0.16 eV. | mdpi.com |
Anisotropic Electronic and Optical Phenomena
The layered, low-symmetry orthorhombic crystal structure of germanium sulfide, akin to black phosphorus, is the origin of its pronounced in-plane anisotropy ossila.comnih.govresearchgate.netarxiv.orgrsc.orgrsc.orgepa.gov. This structural characteristic leads to distinct electronic and optical properties along different crystallographic directions, specifically the armchair (AC) and zigzag (ZZ) axes researchgate.netarxiv.orgrsc.orgrsc.orgepa.gov.
Optical absorption measurements reveal that GeS strongly absorbs light polarized along the AC direction, while being nearly transparent to light polarized along the ZZ direction at the same energy researchgate.netarxiv.orgrsc.orgrsc.orgepa.gov. This anisotropic absorption is a direct consequence of selection rules dictated by the material's symmetries. Polarized Raman scattering experiments have also demonstrated strong polarization dependence of characteristic phonon modes (B3g, A1g, A2g), validating polarized Raman spectroscopy as a tool for identifying the crystal orientation of GeS flakes nih.govresearchgate.netarxiv.orgepa.gov. Furthermore, photoluminescence (PL) studies have shown polarization-dependent characteristics, indicating anisotropic optical transitions near the band edge, which are supported by theoretical calculations researchgate.netarxiv.orgrsc.orgepa.gov. These anisotropic optical properties make GeS a promising candidate for applications requiring polarization sensitivity, such as polarization-sensitive photodetectors researchgate.netrsc.orgepa.gov. The dielectric permittivity in the terahertz (THz) regime is also governed by directional optical phonons, contributing to an exotic, highly anisotropic optical response nih.gov.
Anisotropic Optical Absorption and Photoconductivity
Germanium sulfide exhibits distinct optical absorption behaviors depending on the polarization of incident light relative to its crystallographic axes. Studies have identified direct optical transitions that can be selectively activated by linearly polarized light along either the armchair or zigzag directions rsc.orgresearchgate.netrsc.org. The bulk GeS material possesses an indirect band gap, typically reported around 1.56 eV at room temperature, with closely lying direct transitions at approximately 1.59 eV and 1.64 eV, polarized along the armchair and zigzag crystallographic directions, respectively researchgate.netrsc.org. Photoluminescence (PL) studies also reveal a peak emission around 1.66 eV, which is linearly polarized along the armchair direction, correlating with direct optical transitions mdpi.comresearchgate.net. The photoconductivity of GeS is also anisotropic, further highlighting the directional dependence of its light-matter interaction ossila.comosti.gov.
Table 1: Optical Band Gaps of Germanium Sulfide
| Material Form | Band Gap Type | Band Gap (eV) | Polarization/Direction | Reference |
| Bulk GeS | Indirect | ~1.56 | N/A | researchgate.netrsc.org |
| Bulk GeS | Direct | ~1.59 | Armchair | researchgate.netrsc.org |
| Bulk GeS | Direct | ~1.64 | Zigzag | researchgate.netrsc.org |
| Bulk GeS | Indirect | ~1.6 | N/A | researchgate.netnih.govossila.comontosight.airsc.orgworldscientific.comarxiv.org |
| Monolayer GeS | Indirect | ~2.34 | N/A | ossila.comresearchgate.net |
| Monolayer GeS | Indirect | ~1.76 | N/A | nih.gov |
Excitonic Effects and Light-Matter Interaction
Wannier Excitons in Germanium Sulfide
Germanium sulfide displays significant excitonic effects, which are crucial for its optoelectronic performance researchgate.netresearchgate.netresearchgate.net. The material supports interlayer bound Wannier excitons, characterized by their wave functions extending both within and perpendicular to the atomic layers rsc.orgmdpi.comresearchgate.netrsc.org. These excitons arise from the mixing of direct transitions near the Γ-point of the Brillouin zone, contributing to a large optical anisotropy mdpi.comresearchgate.net. The anisotropic nature of GeS leads to a lifting of degeneracy and mixing of excitonic states, resulting in features that deviate from a simple hydrogenic model rsc.orgrsc.org. Theoretical calculations estimate the exciton (B1674681) binding energy to be around 0.1 eV mdpi.com. Strain engineering has also been shown to influence the electron-hole recombination time, effectively tuning the exciton radiative lifetime researchgate.netarxiv.org.
Carrier Transport Mechanisms
The charge transport properties of GeS are strongly influenced by its crystal structure, dimensionality, and the presence of defects, particularly at elevated temperatures.
Carrier Mobility in Germanium Sulfide Systems
GeS is recognized for its high carrier mobility, a key attribute for electronic device applications researchgate.netontosight.airsc.orgresearchgate.net. Theoretical predictions suggest that monolayer GeS can achieve electron mobilities as high as 3680 cm²/Vs ossila.comresearchgate.net. Experimental studies on GeS field-effect transistors (FETs) have reported mobilities that vary with temperature; for instance, a mobility of 0.04 × 10⁻³ cm²/(V s) was measured at 300 K, which increased to 58 × 10⁻³ cm²/(V s) at 575 K acs.orgacs.org. The anisotropic nature of the material also leads to directional differences in mobility. For example, in monolayer Ge₂S, electron mobility in the x-direction is approximately 1.77 times higher than in the y-direction, while hole mobility in the y-direction is about 5.31 times greater than in the x-direction aip.org. Applying strain can further enhance carrier mobility; compressive strain up to 8% has been predicted to yield a nearly threefold increase researchgate.netarxiv.org.
Table 2: Carrier Mobility in Germanium Sulfide
| Material Form | Carrier Type | Mobility (cm²/Vs) | Direction | Notes | Reference |
| Monolayer GeS | Electron | 3680 | In-plane | ossila.comresearchgate.net | |
| GeS FET | N/A | 0.04 × 10⁻³ | N/A | At 300 K | acs.orgacs.org |
| GeS FET | N/A | 58 × 10⁻³ | N/A | At 575 K | acs.orgacs.org |
| Monolayer Ge₂S | Electron | ~962.13 | x-direction | aip.org | |
| Monolayer Ge₂S | Electron | ~543.5 | y-direction | aip.org | |
| Monolayer Ge₂S | Hole | ~268.8 | x-direction | aip.org | |
| Monolayer Ge₂S | Hole | ~1424.1 | y-direction | aip.org | |
| Bulk GeS | Hole | ~3.4 (ratio) | In-plane | Ratio of mobility along different axes | arxiv.org |
| p-type GeS core | Electron | 0.27 μm | N/A | Minority carrier diffusion length | osti.gov |
Defect-Induced Hopping Conduction in Multilayered Germanium Sulfide
Intrinsic crystal defects play a critical role in modulating the electrical and optical properties of GeS acs.orgacs.org. In multilayered GeS field-effect transistors, defect-induced hopping conduction has been observed, particularly at elevated temperatures ranging from 300 K to 575 K acs.orgacs.org. At temperatures above 300 K, the charge transport mechanism transitions to Nearest-Neighbor Hopping (NNH), driven by phonon-assisted hopping between localized energy states acs.orgacs.orgresearchgate.net. Density Functional Theory (DFT) calculations support the hypothesis that the formation of these localized energy states, stemming from planar defects, governs this hopping conduction acs.orgresearchgate.net. This observation is significant as it represents hopping conduction occurring at temperatures above 300 K, whereas previous studies on two-dimensional materials typically reported hopping mechanisms only at low temperatures (<200 K) acs.orgresearchgate.net. The presence of defects and localized states enhances conductivity by providing additional pathways for charge carriers to traverse the material.
Anisotropic Carrier Mobility and Transport
The in-plane electronic structure of GeS is inherently anisotropic, leading to directional variations in charge carrier mobility and transport arxiv.orgarxiv.org. Field-effect transistor (FET) measurements along different in-plane crystallographic directions have consistently revealed anisotropic electrical conductivity and transfer characteristics arxiv.orgarxiv.org. This anisotropy is attributed to the puckered orthorhombic crystal structure, which features distinct "armchair" and "zigzag" atomic arrangements along the two primary in-plane lattice directions arxiv.orgnih.govarxiv.org. Theoretical calculations and experimental observations of valence band dispersion confirm this highly anisotropic in-plane behavior of charge carriers arxiv.orgarxiv.org.
Compound Name List:
Germanium Sulfide (GeS)
Germanium Monosulfide (GeS)
Germanium(II) Sulfide (α-GeS)
Germanium Sulfide Nanowires
Germanium Sulfide Nanosheets
Monolayer Germanium Sulfide
Multilayered Germanium Sulfide
GeS/GeSe Heterostructures
Monolayer Ge₂S
Magnetic Properties in Germanium Sulfide Systems
Germanium sulfide systems, particularly in their two-dimensional forms, exhibit tunable magnetic properties that can be harnessed for spintronic applications. While pristine GeS is generally considered non-magnetic, the introduction of defects or doping with specific elements can induce significant magnetic moments rsc.orgresearchgate.netnih.gov. The magnetic susceptibility of Germanium(IV) Sulfide (GeS₂) has been reported as -0.00005369 cm³/mol, indicating diamagnetic behavior matweb.com. Historical accounts also mention magnetic properties in mineral forms of germanium sulfide, such as renierite, which can exhibit ferromagnetism with variable magnetic susceptibility 911metallurgist.com.
Point Defect-Induced Magnetism in Monolayer Germanium Sulfide
The engineering of point defects within monolayer germanium sulfide (GeS) offers a pathway to induce magnetism. Theoretical studies have revealed that the creation of a single germanium vacancy (VGe) in a GeS monolayer can lead to a substantial magnetic moment, with calculations predicting a total magnetic moment of 1.99 μB rsc.orgnih.govresearchgate.net. This defect-induced magnetism transforms the monolayer into a half-metallic material. In contrast, other intrinsic point defects, such as sulfur vacancies (VS), germanium-sulfur antisites (GeS), and sulfur-germanium antisites (SGe), as well as divacancies (VGeS), are found to preserve the non-magnetic nature of the GeS monolayer, although they can significantly reduce its electronic band gap rsc.orgnih.govresearchgate.netiphy.ac.cn. The formation energy calculations suggest that Ge vacancies are thermodynamically more favorable than S vacancies in GeS monolayers researchgate.net.
Transition Metal Doping for Magnetic Functionality
Doping monolayer GeS with transition metals (TMs) is another effective strategy to introduce and control magnetic functionality. Theoretical investigations indicate that the incorporation of 3d transition metals can lead to significant magnetic moments, primarily originating from the 3d orbitals of the dopant atoms rsc.orgresearchgate.netnih.gov. For instance, doping with vanadium (V) can result in a total magnetic moment of 3.00 μB, while chromium-iron (Cr–Fe) co-doping or isolated iron (Fe) substitution can yield moments of 4.00 μB and 4 μB, respectively rsc.orgresearchgate.netnih.gov. Manganese (Mn) doping can induce a magnetic moment of 5.00 μB rsc.orgnih.gov. These doping strategies can lead to either half-metallic or diluted magnetic semiconductor characteristics rsc.orgnih.gov. The magnetic and electronic properties of TM-doped GeS can be further modulated by external stimuli, such as a vertical electric field, which can influence the crystal field splitting and spin configurations researchgate.net. Doping with pnictogen atoms like phosphorus (P) or arsenic (As) can also induce magnetism, with P doping at the sulfur sublattice yielding a magnetic moment of 1.00 μB nih.gov.
Phonon-Polaritons (PhPs) in Germanium Monosulfide
Germanium monosulfide (GeS) has emerged as a promising material platform for the manipulation of terahertz (THz) light through phonon-polaritons (PhPs). PhPs are quasi-particles formed by the strong coupling of infrared light with optical phonons (lattice vibrations) in polar crystals nih.govmappingignorance.org. In anisotropic van der Waals materials like GeS, PhPs offer high confinement of THz light to the nanoscale with low losses and inherent directional energy transport nih.govmappingignorance.orgqucosa.deresearchgate.net.
GeS exhibits THz reststrahlen bands (frequency ranges where the dielectric permittivity is negative) between approximately 6.06 to 9.70 THz nih.govqucosa.de. Specifically, the y-polarized optical phonons (RBy) occur from 6.06 THz (TO) to 9.47 THz (LO), while x-polarized optical phonons (RBx) range from 7.74 THz (TO) to 9.65 THz (LO) nih.gov. These spectral features enable the formation of hyperbolic and elliptical PhP modes within the GeS lattice nih.govarxiv.org. Studies have demonstrated that GeS supports PhPs with long lifetimes (τ > 2 ps) and excellent THz light confinement (λ0/λ > 45) nih.govresearchgate.netarxiv.org. Furthermore, GeS exhibits intrinsic, phonon-induced anomalous dispersion and signatures of naturally occurring, substrate-mediated PhP canalization within a single slab, making it a versatile platform for THz nano-optics nih.govmappingignorance.orgarxiv.org.
Compound List
Germanium sulfide (GeS)
Germanium monosulfide (GeS)
Germanium disulfide (GeS₂)
Defect Chemistry and Engineering in Germanium Sulfide Materials
Intrinsic Point Defects and Their Energetics
The stoichiometry and crystalline integrity of germanium sulfide (B99878) are disrupted by the formation of various intrinsic point defects. These include vacancies, antisite defects, and their combinations, such as Schottky defects, Frenkel pairs, and divacancies. The stability and concentration of these defects are governed by their formation energies.
First-principles calculations have shown that both germanium and sulfur vacancies are common defects in GeS. However, the formation energy of a germanium vacancy (VaGe) is generally lower than that of a sulfur vacancy (VaS), indicating that Ge vacancies are more thermodynamically favorable and thus more abundant. This inherent tendency towards Ge deficiency is a key factor in the typically observed p-type conductivity of as-grown GeS.
The formation energies are dependent on the chemical potential of the constituent elements, meaning they vary between Ge-rich and S-rich synthesis conditions. Under most conditions, VaGe remains the more stable of the two single vacancies. For monolayer GeS, density functional theory (DFT) calculations have placed the formation energy of VaGe lower than that of VaS across a wide range of chemical potentials.
Antisite defects, where a germanium atom occupies a sulfur site (GeS) or a sulfur atom occupies a germanium site (SGe), are another class of intrinsic point defects. The formation energies of these defects are crucial in determining their concentration. While specific formation energy values for antisite defects in bulk GeS are not widely reported, studies on analogous 2D materials suggest they can play a significant role in the material's properties. For instance, in monolayer GeS, the formation energy of a tin atom substituting a germanium site (a related type of defect) is found to be energetically favorable under both S-rich and Ge-rich conditions.
A Schottky defect in GeS consists of a pair of vacancies, one germanium and one sulfur, maintaining the material's stoichiometry. First-principles studies have indicated that the Schottky dimer has the lowest formation energy among all neutral defects in germanium sulfide. This suggests that Schottky defects are a significant type of neutral defect in GeS.
Divacancies, which are complexes of neighboring germanium and sulfur vacancies, can also exist. The stability of these defects is related to the binding energy of the two individual vacancies. In germanium, the divacancy is a precursor to the formation of larger vacancy clusters or voids. While specific formation energies for divacancies in GeS are not well-documented, their presence is expected, particularly in materials with a high concentration of single vacancies.
Impact of Defects on Electronic and Optical Properties
The presence of the aforementioned point defects introduces significant perturbations to the electronic band structure of germanium sulfide, leading to the formation of localized energy states within the bandgap. These states can act as traps for charge carriers, profoundly affecting the material's electronic and optical properties.
Point defects in semiconductors create localized energy levels that can be categorized as either shallow or deep trap states. Shallow traps are located near the conduction or valence band edges, while deep traps lie further within the bandgap. These defect states can act as recombination centers for electron-hole pairs or trap charge carriers, thereby influencing carrier lifetime and mobility.
In germanium sulfide, both germanium and sulfur vacancies introduce vacancy states within the forbidden band region, effectively doping the material. DFT calculations on monolayer GeS have shown that a germanium vacancy significantly reduces the bandgap from a pristine value of 2.36 eV to 0.787 eV. A sulfur vacancy also narrows the bandgap, but to a lesser extent, to 2.13 eV.
The introduction of Ge vacancies leads to the Fermi level shifting below the valence band maximum, which is consistent with the observed p-type conductivity in GeS. Conversely, sulfur vacancies introduce occupied defect states that hybridize with the valence band maximum, without indicating a preference for either n-type or p-type conductivity. These defect-induced states can strongly localize electron and hole densities, leading to the formation of "trap states" within the bandgap. In particular, vacancy-impurity complexes can form deep traps in germanium-based materials, suggesting that similar phenomena could occur in GeS.
Influence on Band Gap Reduction and Half-Metallicity
Point defects within the germanium sulfide (GeS) lattice can significantly alter its electronic band structure, leading to a reduction in the band gap and, in some cases, inducing half-metallicity. The pristine GeS monolayer is an indirect band gap semiconductor with a relatively large band gap. However, the introduction of defects such as vacancies and antisites can create new energy states within the forbidden gap, effectively narrowing it.
For instance, theoretical calculations have shown that various point defects induce a considerable reduction in the band gap of a GeS monolayer. A sulfur vacancy (VS), a germanium-sulfur divacancy (VGeS), a sulfur antisite (SGe), and a germanium antisite (GeS) can reduce the band gap by approximately 48.0%, 89.1%, 29.8%, and 62.5%, respectively. These defects, however, typically preserve the non-magnetic nature of the material.
In contrast, the creation of a single germanium vacancy (VGe) has a more profound effect. It not only reduces the band gap but also magnetizes the GeS monolayer, inducing a total magnetic moment of approximately 1.99 μB and imparting a feature-rich half-metallic character to the material. Half-metallicity is a state where the material behaves as a conductor for one spin direction (e.g., spin-up electrons) and as an insulator or semiconductor for the opposite spin direction (e.g., spin-down electrons). This property is highly desirable for spintronic applications.
The introduction of vacancies creates localized defect states within the band gap. For a Ge vacancy, these states are situated just above the Fermi level, while for an S vacancy, the state is just below the Fermi energy, acting as a donor state. This doping effect is a primary reason for the observed band gap reduction.
Below is an interactive data table summarizing the impact of various point defects on the band gap of a GeS monolayer.
Role of Defects in Carrier Hopping and Mobility
Intrinsic crystal defects, particularly planar defects, play a crucial role in the charge transport mechanisms of germanium sulfide, influencing carrier hopping and mobility. Studies on multilayered GeS field-effect transistors (FETs) have revealed that at elevated temperatures (from 300 K to 575 K), the dominant charge conduction mechanism can be attributed to nearest-neighbor-hopping (NNH). This behavior is governed by the presence of localized energy states within the band gap that are formed due to these planar defects.
In this NNH conduction model, charge carriers (holes or electrons) move between adjacent localized defect sites through thermally activated "hops". This process is distinct from band-like transport, where carriers move freely within the conduction or valence bands. The hopping mechanism becomes more prominent at higher temperatures as carriers gain sufficient thermal energy to overcome the potential barriers between defect sites.
Research has shown a significant temperature dependence of carrier mobility in GeS FETs, a characteristic feature of hopping conduction. For example, the measured mobility in one study increased from 0.04 × 10-3 cm2/(V·s) at 300 K to 58 × 10-3 cm2/(V·s) at 575 K. This increase in mobility with temperature is contrary to the behavior in highly crystalline semiconductors where phonon scattering typically reduces mobility at higher temperatures. This Arrhenius-like relationship between carrier transport and temperature provides strong evidence for a defect-mediated hopping mechanism.
The presence of these planar defects has been confirmed by transmission electron microscopy (TEM), while density functional theory (DFT) analysis supports the hypothesis that these defects create the localized energy states necessary for hopping conduction. Understanding the role of these defects is essential for developing GeS-based electronic and optoelectronic devices intended for operation in harsh, high-temperature environments.
Twin Defects and Screw Dislocations in Crystal Growth
During the synthesis of germanium sulfide crystals and nanostructures, the formation of extended defects such as twin defects and screw dislocations is a significant consideration that influences the material's final morphology and properties. Screw dislocations, in particular, are critical to certain crystal growth mechanisms, providing continuous steps for atomic attachment, which can be essential for the growth of structures like nanowires.
Recent investigations into the growth of GeS nanowires have highlighted the role of axial screw dislocations in producing a crystallographic twist, leading to helically twisted nanostructures. This phenomenon has been interpreted using the Eshelby twist model. However, discrepancies have been observed between the experimentally measured effective Burgers vector (a measure of the lattice distortion caused by the dislocation) and the theoretical value expected for a single screw dislocation.
To resolve this, the concept of a "double helix" of screw dislocations has been proposed. This model suggests that a pure screw dislocation can transform into a helical dislocation by absorbing vacancies. These helical dislocations, which have a mixed edge and screw character, can then pair up through attractive interactions to form a stable double helix. This double-helix structure provides a more accurate explanation for the observed experimental Burgers vector in GeS nanowires. The attractive interaction arises from the edge components of the mixed dislocations and the presence of vacancy jogs.
Twin defects, which are planar defects where the crystal lattice is mirrored across a boundary, can also form during GeS growth. These defects can influence the growth orientation and morphology of the resulting crystals. For instance, in the growth of Ge nanowires seeded by bimetallic alloys, the formation of {111} stacking faults in the seed particles can lead to the growth of <112>-oriented nanowires containing radial twins. While this specific example is for pure Ge, similar defect transfer mechanisms can be relevant in the growth of GeS nanostructures.
Defect Engineering Strategies
Controlled Growth for Defect Reduction
The quality of germanium sulfide crystals is critically dependent on the growth conditions, which dictate the concentration and type of defects formed. Therefore, implementing controlled growth strategies is essential for minimizing defects and producing high-quality materials for electronic and optoelectronic applications. While specific protocols for GeS are still under development, principles established for related semiconductor materials like Germanium (Ge) and Germanium-Silicon (GeSi) offer valuable guidance.
Key parameters that influence defect formation during crystal growth include temperature, pressure, growth rate, and the purity of precursor materials. For bulk crystal growth methods, such as the Bridgman technique, minimizing contact between the growing crystal and the crucible wall can significantly reduce the incorporation of impurities, the formation of dislocations, and residual stress. This "detached growth" has been shown to improve the crystalline quality of GeSi alloys.
In the context of nanowire and thin-film growth via methods like vapor-liquid-solid (VLS) or chemical vapor deposition (CVD), the kinetics of the growth process are paramount. For Ge/Si nanowire heterostructures, it has been demonstrated that reducing the growth rate (e.g., by lowering the partial pressure of the precursor gas) leads to a higher percentage of single-crystalline segments without stacking faults or twin boundaries. This is because slower growth kinetics allow atoms more time to find their ideal lattice sites, reducing the likelihood of forming planar defects.
Maintaining stoichiometry is also crucial. For a compound semiconductor like GeS, controlling the partial pressures of germanium and sulfur precursors is necessary to prevent the formation of an excess of vacancies or antisite defects. Furthermore, the choice of substrate and the preparation of its surface are critical for epitaxial growth to minimize the formation of threading dislocations that propagate from the substrate-film interface.
Doping for Tailoring Electronic and Magnetic Characteristics
Doping, the intentional introduction of impurities, is a powerful defect engineering strategy to manipulate the electronic and magnetic properties of germanium sulfide. By substituting either Ge or S atoms with other elements, it is possible to introduce new functionalities, such as magnetism, or to tune the material's conductivity.
Doping with transition metals (TMs) has been shown to be an effective way to induce magnetism in the non-magnetic GeS monolayer. For example, doping with Vanadium (V), Chromium (Cr), Iron (Fe), and Manganese (Mn) can result in large total magnetic moments of 3.00 μB, 4.00 μB, and 5.00 μB for V, Cr/Fe, and Mn impurities, respectively. The 3d orbitals of these TM dopants are primarily responsible for the induced electronic and magnetic properties, leading to either a half-metallic or a diluted magnetic semiconductor (DMS) nature. A DMS is a semiconductor in which a fraction of the host cations are replaced by magnetic ions, exhibiting both semiconducting and ferromagnetic properties.
The choice of dopant and its substitution site is critical. Doping with Group VA elements like Phosphorus (P) and Arsenic (As) can also introduce magnetism and modify the electronic structure. When P or As atoms substitute for S atoms, the GeS monolayer can become a diluted magnetic semiconductor with a total magnetic moment of 1.00 μB. In this case, the magnetism originates mainly from the p-orbitals of the P and As impurities. However, if these atoms substitute for Ge atoms, the GeS monolayer can be metallized without inducing spin polarization.
This ability to tailor the electronic and magnetic characteristics of GeS through controlled doping opens up possibilities for its use in spintronic and optoelectronic devices where specific carrier concentrations and spin-polarized transport are required.
The table below summarizes the magnetic moments induced by various dopants in a GeS monolayer.
Interfacial Defect States and Passivation
The performance of germanium sulfide-based electronic and optoelectronic devices is heavily influenced by the quality of the interfaces, particularly the interface between the GeS semiconductor and the gate dielectric or surrounding environment. Interfacial defects, such as dangling bonds and charge traps, can degrade device performance by increasing leakage currents, causing Fermi-level pinning, and reducing carrier mobility. Therefore, effective passivation of these interfacial defect states is a critical step in device fabrication.
While research specifically on GeS interfacial passivation is emerging, techniques developed for passivating pure germanium (Ge) surfaces provide a strong foundation. A common issue with Ge is the formation of a thermally unstable and electrically poor native oxide (GeOx). Effective passivation strategies aim to remove this unstable oxide and terminate the surface with a more stable and electronically benign layer.
Sulfur-based passivation, for instance, using aqueous ammonium sulfide ((NH4)2S), has been shown to be effective for Ge surfaces. This treatment can reduce the number of Ge-O bonds and effectively passivate the surface, leading to a lower interface state density (Dit). For Ge-based capacitors with HfON gate dielectrics, sulfur passivation resulted in a lower equivalent oxide thickness (EOT) and a reduced Dit compared to unpassivated samples.
Another promising approach is the use of a silicon interlayer, often deposited via SiH4 annealing. This process creates a thin silicon layer that completely covers the germanium surface, preventing the formation of unstable germanium oxide during subsequent high-k dielectric deposition. This Si passivation has been shown to suppress Ge out-diffusion and result in improved electrical characteristics for Ge MOS capacitors.
Recently, atomic layer deposition (ALD) of materials like GeO2 has been explored as a surface passivation technique for Ge1-xSnx-based diodes. This method allows for precise, atomic-scale control over the passivation layer thickness and quality. The application of an ALD-GeO2 interlayer, followed by post-oxidation annealing, was shown to effectively reduce leakage currents in the diodes, demonstrating its potential for passivating Ge-based alloy semiconductors. These strategies are highly relevant and adaptable for mitigating interfacial defects in future GeS-based devices.
Interface State Density in Germanium Sulfide Devices
The performance and reliability of germanium-based semiconductor devices are significantly influenced by the quality of the interface between the germanium (Ge) semiconductor and the gate dielectric. A high density of interface states (Dit) can lead to detrimental effects such as carrier trapping and scattering, which degrade device performance. In the context of germanium sulfide (GeS) materials, managing the interface state density is crucial for realizing their potential in next-generation electronics.
Research into germanium passivation has shown that a low Dit is achievable. For instance, studies on Al2O3/GeO2/Ge stacks have demonstrated Dit values as low as approximately 1 × 10¹¹ cm⁻²eV⁻¹ near the midgap. researchgate.net This highlights the effectiveness of thermal oxidation for passivating the Ge surface. researchgate.net The modulation of the surface potential across the entire Ge bandgap in these devices indicates that the Fermi level at the GeO₂/Ge interface is unpinned, a critical factor for efficient device operation. researchgate.net
Various passivation strategies are continuously being explored to further reduce Dit in germanium-based devices. These methods aim to minimize the number of defects at the semiconductor surface, a process known as chemical passivation. aip.org The ultimate goal is to achieve an interface quality comparable to that of state-of-the-art silicon-based devices.
Table 1: Interface State Density in Germanium Devices with Different Passivation Layers
| Passivation Layer/Structure | Interface State Density (Dit) (cm⁻²eV⁻¹) | Reference |
|---|---|---|
| Al₂O₃/GeO₂/Ge | ~1 × 10¹¹ (near midgap) | researchgate.net |
| S-passivated Ge with HfO₂ capping | 2.4 × 10¹² | tue.nl |
| Nitridated Ge reference | 5.9 × 10¹² | tue.nl |
| (NH₄)₂S treated Al/Al₂O₃/Si | 0.84 × 10¹² | skku.edu |
This table provides a comparative view of interface state densities achieved with various passivation techniques on germanium and silicon surfaces, offering context for the ongoing research in germanium sulfide materials.
Passivation Layer Effects on Surface Defects (e.g., Germanium Oxynitride)
Surface passivation is a critical step in semiconductor device fabrication to mitigate the adverse effects of surface defects. aip.org For germanium-based devices, native oxides are often problematic, necessitating the use of alternative passivation layers. Germanium oxynitride (GeOₓNᵧ) has emerged as a promising candidate for this purpose.
Studies have shown that GeOₓNᵧ films can effectively reduce surface defects on germanium. researcher.life The electrical characteristics of Al/GeOₓNᵧ/Ge metal-oxide-semiconductor (MOS) devices have been investigated at both room temperature and 77 K to understand the passivation mechanism. researcher.life The interface state density (Dit) is a key parameter used to quantify the level of surface defects. It has been observed that border traps at the GeOₓNᵧ/Ge interface are a significant contributor to the increase in Dit at cryogenic temperatures. researcher.life
The optimization of GeOₓNᵧ film preparation, for instance by adjusting the O₂/N₂ ratio during magnetron sputtering, is crucial for achieving a low Dit. A higher minority carrier lifetime is indicative of effective defect reduction. Research has reported a minority lifetime of 16.588 μs for GeOₓNᵧ-passivated germanium, underscoring the film's ability to reduce interface defects. researcher.life Furthermore, the application of GeOₓNᵧ passivation has led to improved energy resolution in high-purity germanium (HPGe) detectors, demonstrating its practical benefits. researcher.life
Beyond oxynitrides, sulfur-based passivation has also been explored. Treatment with solutions like ammonium sulfide ((NH₄)₂S) can effectively passivate germanium surfaces by forming stable Ge-S bonds, which protect the surface from re-oxidation. ucsd.edunih.gov This method has been shown to improve the air stability of cleaned surfaces and the thermal stability during subsequent high-temperature deposition processes. ucsd.edu
Silver Photodiffusion at Germanium Sulfide Interfaces
The phenomenon of silver (Ag) photodiffusion into chalcogenide glasses, including germanium sulfides, is a subject of significant research interest due to its potential applications in microfabrication and optical technologies. rsc.org This process involves the light-induced migration of silver atoms into the germanium sulfide matrix, leading to changes in the material's optical and mechanical properties.
Time-resolved neutron reflectivity studies have provided valuable insights into the kinetics of this process. In amorphous S-rich germanium sulfide, silver photodiffusion occurs in a two-stage process. boisestate.edu Upon light exposure, silver rapidly dissolves into the germanium sulfide layer within the first two minutes, forming a metastable, metallic reaction layer at the Ag/GeS interface. boisestate.edu This initial rapid diffusion is attributed to the capture of Ag ions by S-S bonds present in the S-rich material. boisestate.edu Subsequently, a slower diffusion process takes place over approximately 20 minutes, during which silver migrates from this metastable layer into the bulk of the germanium sulfide host. boisestate.edu This second stage is associated with the formation of a more stable Ag-Ge-S network. boisestate.edu The final product can be a uniform layer with a composition resembling Ag₈GeS₆. boisestate.edu
In contrast, for Ge-rich germanium sulfides, such as Ge₄₀S₆₀, silver ions diffuse more directly into the host layer without the formation of a distinct metastable reaction layer. aip.orgboisestate.edu The kinetics of Ag dissolution in these materials suggest the involvement of two different types of Ag-capturing sites within the chalcogenide. aip.orgboisestate.edu
Atomic force microscopy (AFM) and nanoindentation techniques have also been employed to study the morphological and mechanical changes during photodiffusion. rsc.org AFM images reveal that the continuous silver overlayer becomes discontinuous during diffusion, initially forming discrete islands before completely diffusing to form a Ag-Ge-S overlayer. rsc.org Rutherford backscattering analysis has shown a step-like compositional profile in the photo-diffused sample, with the composition of the reacted overlayer changing as the diffusion progresses. rsc.org For example, the composition can change from GeS₁.₇Ag to GeS₁.₇Ag₀.₅ as silver atoms migrate deeper into the substrate. rsc.org
Table 2: Key Findings in Silver Photodiffusion in Germanium Sulfide
| Parameter | S-Rich Germanium Sulfide | Ge-Rich Germanium Sulfide | Reference |
|---|---|---|---|
| Initial Diffusion | Rapid (within 2 mins) | - | boisestate.edu |
| Metastable Layer | Forms a metallic reaction layer | No distinct metastable layer | boisestate.eduaip.orgboisestate.edu |
| Diffusion Mechanism | Two-stage process | Direct diffusion | boisestate.eduaip.orgboisestate.edu |
| Final Product | Uniform Ag-Ge-S layer (e.g., Ag₈GeS₆-like) | - | boisestate.edu |
| Compositional Change | - | Overlayer changes from GeS₁.₇Ag to GeS₁.₇Ag₀.₅ | rsc.org |
This table summarizes the distinct behaviors of silver photodiffusion in sulfur-rich and germanium-rich germanium sulfide films.
Advanced Applications of Germanium Sulfide in Research
Photovoltaic and Solar Energy Conversion Systems
The unique properties of germanium sulfide (B99878) make it a promising candidate for next-generation solar energy technologies.
Germanium sulfide is a layered semiconductor with a bandgap of approximately 1.65 eV, making it suitable for use as a light-absorbing material in thin-film solar cells. Its high absorption coefficient allows it to absorb a significant amount of the solar spectrum, a crucial characteristic for efficient solar energy conversion. Research into thin-film solar cells has highlighted the potential of materials like germanium sulfide to be produced in lightweight and flexible formats, which could enable their installation on curved surfaces and in other locations where traditional silicon-based solar cells are not practical.
Recent studies have explored the fabrication of solar cells using germanium tin sulfide ((Ge,Sn)S) thin films. In one such study, a (Ge₀.₄₂Sn₀.₅₈)S thin-film solar cell demonstrated a band gap in the range of 1.42–1.52 eV. While the initial power conversion efficiency was modest, this research demonstrates the feasibility of using germanium-containing sulfide compounds in solar cell applications and opens avenues for further optimization. The development of such materials is vital for creating multi-junction solar cells that can absorb a wider range of the solar spectrum efficiently.
Below is a data table summarizing the properties of a (Ge,Sn)S thin-film solar cell from a recent study.
| Property | Value |
| Open-Circuit Voltage (V_oc) | 0.29 V |
| Short-Circuit Current Density (J_sc) | 6.92 mA/cm² |
| Fill Factor (FF) | 0.34 |
| Power Conversion Efficiency (η) | 0.67% |
| Band Gap (E_g) | 1.42–1.52 eV |
Data based on a study of (Ge₀.₄₂Sn₀.₅₈)S thin-film solar cells.
Perovskite solar cells (PSCs) are a rapidly advancing photovoltaic technology, and doping strategies are being explored to enhance their efficiency and stability. Germanium sulfide has been successfully incorporated as a dopant in methylammonium lead triiodide (MAPbI₃) perovskite solar cells. Research has shown that GeS doping can improve the crystallinity and surface morphology of the perovskite layer, leading to a reduction in charge-trap density and non-radiative recombination. mdpi.com
In a notable study, doping MAPbI₃ with GeS resulted in a power conversion efficiency (PCE) of 17.46%. mdpi.com The electrostatic interactions between the Ge²⁺ ions from GeS and the negatively charged Pb-I clusters in the perovskite are believed to alter the crystallization process, resulting in a more homogeneous and defect-free film. mdpi.com This approach not only boosts efficiency but also has the potential to improve the long-term stability of PSCs, a critical factor for their commercialization. mdpi.com While research into lead-free perovskites containing germanium is ongoing, stability challenges similar to those of tin-based materials are present. unifi.it However, strategies to address these stability issues are being actively investigated. unifi.it
The following table presents the performance of a MAPbI₃ perovskite solar cell doped with Germanium Sulfide.
| Parameter | Value |
| Power Conversion Efficiency (PCE) | 17.46% |
Data from a study on GeS-doped MAPbI₃ perovskite solar cells. mdpi.com
Proper band alignment at the interface of different semiconductor layers is crucial for the efficient operation of heterojunction solar cells. The relative positions of the conduction and valence band edges determine the flow of charge carriers and can significantly impact the device's performance. For germanium sulfide, understanding its band alignment with other semiconductor materials is key to designing effective solar cell architectures.
Studies on the fundamental physicochemical properties of bulk GeS have determined its work function, electron affinity, and ionization energy, which are essential for constructing band energy diagrams. The band gap of GeS is in the range of 1.59–1.7 eV. researchgate.net When forming a heterojunction with germanium selenide (GeSe), which has a narrower band gap, a type I (straddling gap) heterojunction is formed. researchgate.net This type of alignment is favorable for photovoltaic applications as it confines both electrons and holes within the GeSe layer. The valence and conduction band offsets between GeS and GeSe have been found to be 0.23 eV and 0.16 eV, respectively. researchgate.net
The table below summarizes key band alignment parameters for a GeS/GeSe heterojunction.
| Parameter | Value (eV) |
| GeS Band Gap | 1.59–1.7 |
| GeSe Band Gap | 1.1–1.3 |
| Valence Band Offset | 0.23 |
| Conduction Band Offset | 0.16 |
Data based on a comprehensive study of the fundamental physicochemical properties of GeS and GeSe. researchgate.net
Optoelectronic Device Development
Germanium sulfide's favorable optoelectronic properties also make it a material of interest for various light-detecting and light-emitting applications.
Germanium sulfide thin films have shown significant promise for use in photodetectors due to their tunable optoelectronic properties. Research has demonstrated that the performance of GeS-based photodetectors can be significantly enhanced through sulfurization and doping. In one study, a photodetector based on sulfurized and boron-doped GeS exhibited high responsivity and detectivity under 532 nm illumination.
The device, a lateral photoconductor with interdigitated platinum electrodes, demonstrated reproducible on/off behavior under modulated illumination. The sulfurization process was found to enhance the photocurrent, while boron doping further improved responsivity and detectivity, albeit with a trade-off in response times. These findings suggest that engineered GeS thin films are strong candidates for high-performance visible-light photodetectors.
The performance characteristics of a sulfurized and boron-doped GeS photodetector are presented in the following table.
| Parameter | Value |
| Responsivity (R) | 22.68 A/W |
| Detectivity (D*) | 1.38 x 10¹³ Jones |
| Switching Times | ~500 µs |
Performance metrics of a GeS:B(S) photodetector under 532 nm illumination.
While research into germanium sulfide for light-emitting applications is still in its early stages, the broader field of germanium-based photonics provides a strong foundation for its potential. Germanium's direct energy bandgap being only slightly larger than its indirect bandgap allows for efficient band-to-band recombination, which is essential for light emission. flvc.org This property has been leveraged in the development of germanium-based laser diodes. flvc.org
Recent advancements in quantum dot (QD) technology have opened new possibilities for light-emitting devices. Germanium quantum dots have been studied for their electroluminescence properties in light-emitting diodes. researchgate.net The emission characteristics of these Ge QD LEDs can be tuned by controlling the size and number of quantum dot layers. researchgate.net Although this research focuses on pure germanium quantum dots, it provides a proof-of-concept for the use of germanium-based nanomaterials in LEDs. The development of germanium sulfide quantum dots could offer a pathway to creating cadmium- and lead-free QLEDs, addressing the environmental concerns associated with current QLED technologies. Further research into the synthesis and characterization of GeS quantum dots is needed to explore their full potential in light-emitting and other photonic devices.
Waveguide Fabrication for Optical Integrated Circuits
Germanium sulfide, particularly in the form of chalcogenide glass, is a promising material for photonic integrated circuits due to its unique optical properties, such as a high refractive index and broad transparency in the infrared spectrum. optica.orgspringernature.com Several fabrication techniques have been explored to create Germanium Sulfide (GeS₂) waveguides.
One prominent method is Chemical Vapor Deposition (CVD) . This process has been used to deposit GeS₂ glass thin films on substrates like CaF₂ and Schott N-PSK58 glass. researchgate.net Characterization of these films revealed a refractive index of 2.093 ± 0.008 and a waveguide loss of 2.1 ± 0.3 dB/cm when measured with a He-Ne laser at a wavelength of 632.8nm. researchgate.net
Sol-gel techniques , followed by spin-coating, represent another viable fabrication route. Germanium sulfide based glass films have been successfully deposited onto silicon wafers and silica glass disks using this approach. researchgate.net While sol-gel methods are effective, they can sometimes introduce oxide impurities that may affect the optical properties of the waveguide. researchgate.net
A third method is ultrafast laser inscription . This technique has been employed to fabricate straight channel waveguides directly inside bulk GeS₂ chalcogenide glass, which is first prepared by a conventional melt-quenching technique. researchgate.net Direct laser writing allows for the creation of integrated optical elements without the need for complex and costly cleanroom-based lithography. researchgate.net The thermal stability of GeS₂-based glasses is a significant advantage, as it allows for processing techniques like heat-fusing at temperatures well above the glass-transition point without inducing crystallization. optica.org These fabrication methods are foundational for developing the compact optical components required for advanced photonic systems like AR/VR headsets and integrated biosensors. springernature.com
Field-Effect Transistors (FETs) and their Characteristics
Two-dimensional (2D) Germanium Sulfide (GeS) has emerged as a compelling semiconductor material for next-generation field-effect transistors (FETs) due to its distinctive electronic properties. researchgate.net As a layered material, its properties can be maintained down to a single monolayer, which allows for excellent electrostatic gate control, a critical factor in mitigating short-channel effects in scaled-down transistors. nsf.govnih.gov
Theoretical and simulation studies have highlighted the high-performance potential of monolayer GeS FETs. Ab initio quantum transport simulations of sub-10 nm monolayer GeS metal-oxide-semiconductor FETs (MOSFETs) reveal excellent ballistic transport performance. acs.org Specifically, the on-state current of GeS p-MOSFETs with gate lengths between 4.0 and 8.8 nm can exceed the high-performance requirements set by the International Technology Roadmap for Semiconductors. acs.org
A key characteristic of monolayer GeS is its high predicted free carrier mobility, which can be around ~10³ cm² V⁻¹ s⁻¹, a value significantly higher than that of other 2D materials like MoS₂ (~200 cm² V⁻¹ s⁻¹). aps.org This high mobility suggests its potential for use in high-speed electronic applications. aps.org Furthermore, research indicates that the electronic transport properties can be controlled through strain engineering; applying compressive strain has been shown to significantly increase carrier mobility and the device's current intensity. aps.org
Experimentally, multi-layered GeS nanosheet-based FETs have demonstrated notable optoelectronic characteristics. These devices function as highly sensitive phototransistors, exhibiting a remarkable photoresponsivity of approximately 206 A W⁻¹ under illumination from a 633 nm laser. researchgate.net This combination of high carrier mobility, strong gate control, and photosensitivity makes GeS a promising candidate for a variety of innovative electronic and optoelectronic devices. researchgate.netacs.org
Telecommunications and Computing Applications
The unique optical and electronic characteristics of Germanium Sulfide (GeS and GeS₂) position it as a material with significant potential for advanced applications in telecommunications and computing. Its utility in these fields stems directly from the performance of components like the waveguides and transistors discussed previously.
In telecommunications, the development of low-loss optical waveguides from GeS₂-based chalcogenide glasses is of particular interest. optica.orgresearchgate.net The ability to transmit light efficiently, especially in the infrared spectrum, is fundamental to optical fiber communications. researchgate.net The high refractive index of GeS₂ further allows for the miniaturization of photonic components, enabling the creation of more compact and complex photonic integrated circuits (PICs). springernature.commit.edu These circuits are essential for handling high-speed data transmission and could be integrated into systems for optical signal processing and sensing.
In the realm of computing, Germanium Sulfide FETs offer a potential pathway to overcoming the performance limitations of traditional silicon-based transistors. acs.orgaps.org The high carrier mobility and excellent performance of GeS FETs at sub-10 nm scales suggest they could be used to build faster and more energy-efficient processors. acs.org As the demand for computing power grows, materials like GeS are being investigated to continue the trend of miniaturization and performance enhancement, potentially enabling an era of ultra-low-power and high-speed microelectronic devices. nih.govresearchgate.net The integration of GeS-based phototransistors and detectors could also help address the data communication bottleneck within computer chips by enabling on-chip optical interconnects. researchgate.netspie.org
Energy Storage Technologies
Anode Materials for Lithium-Ion Batteries
Germanium disulfide (GeS₂) has garnered significant attention as a high-capacity anode material for lithium-ion batteries (LIBs). acs.org Its high theoretical capacity is a primary driver of this interest, though practical application requires overcoming challenges related to the material's pulverization during the charge/discharge cycle. acs.org Research has focused on leveraging nanotechnology to improve the electrochemical performance of GeS₂.
Two-dimensional (2D) GeS₂ nanosheets have been shown to function as a stable, high-capacity anode. The 2D structure provides a large electrode/electrolyte interface area, which facilitates ion transport while also helping to buffer the significant volume expansion that occurs during lithiation. researchgate.net Similarly, nano-GeS₂ confined within a cross-linked porous carbon network (GeS₂/C) has demonstrated excellent performance. acs.org The carbon framework improves conductivity and provides structural support, enhancing cycling stability.
The performance of these nanostructured Germanium Sulfide anodes is notable for their high specific capacities and good rate capabilities.
| GeS₂ Anode Material | Current Density | Reported Specific Capacity (Reversible) | Reference |
|---|---|---|---|
| Nano-GeS₂/Carbon Composite | 0.1 A g⁻¹ | ~991 mAh g⁻¹ | acs.org |
| Nano-GeS₂/Carbon Composite | 1 A g⁻¹ | ~604 mAh g⁻¹ | acs.org |
| Ultrathin GeS₂ Nanosheets | 0.1 A g⁻¹ | 577 mAh g⁻¹ (after 50 cycles) | researchgate.net |
Germanium Sulfide in Solid-State Batteries and Supercapacitors
Germanium Sulfide plays a crucial role in the development of next-generation solid-state energy storage, particularly in solid-state batteries. It is a key component in some of the most conductive sulfide-based solid electrolytes. aotbattery.comgoldendragonnewmaterials.com
One of the most prominent examples is the Li₁₀GeP₂S₁₂ (LGPS) system. LGPS is an inorganic solid electrolyte recognized for having one of the highest ionic conductivities, making it a critical material for enabling all-solid-state batteries. aotbattery.comharvard.edu Crystalline materials based on the Li₂S–GeS₂–P₂S₅ system have also been used as the electrolyte layer in contact with the cathode in solid-state battery constructions. researchgate.net These sulfide electrolytes offer good thermal stability and wide electrochemical windows, which are advantageous for battery safety and performance. aotbattery.com The use of a GeS₂-containing solid electrolyte has been shown to inhibit the formation of lithium dendrites, a common failure mechanism in lithium-metal batteries, allowing for stable operation at high current densities. harvard.edu In other systems, such as silver-ion conducting glasses, the addition of GeS₂ has been found to increase structural connectivity and stability. mdpi.comresearchgate.net
The application of Germanium Sulfide in supercapacitors is an emerging area of research. The high surface area of specific nanostructures, such as GeS nanoflowers, is being explored to potentially increase the capacity of supercapacitors and other energy storage devices.
Cycling Performance and Stability in Energy Storage Systems
The long-term cycling performance and stability of Germanium Sulfide-based materials are critical for their practical application in energy storage systems. A major challenge for high-capacity anodes like GeS₂ is the significant volume change during the insertion and extraction of lithium ions, which can lead to pulverization of the electrode and rapid capacity decay. acs.org
Strategies to enhance stability primarily involve nanostructuring and the creation of composite materials. By synthesizing ultrathin GeS₂ nanosheets or embedding GeS₂ nanoparticles in a conductive carbon matrix, the mechanical stress from volume expansion can be effectively buffered. acs.orgresearchgate.net This structural reinforcement prevents the loss of electrical contact and preserves the integrity of the electrode over many cycles.
The cycling data from various studies demonstrates the effectiveness of these approaches, showing stable performance over dozens to hundreds of cycles. Full cells constructed with a pre-lithiated GeS₂ anode and a LiCoO₂ cathode have demonstrated a maximal energy density of 361 Wh kg⁻¹ at a power density of 346 W kg⁻¹. researchgate.net
| GeS₂ Anode Material | Current Density | Capacity Retention | Number of Cycles | Reference |
|---|---|---|---|---|
| Ultrathin GeS₂ Nanosheets | 0.1 A g⁻¹ | Maintains 577 mAh g⁻¹ | 50 | researchgate.net |
| GeS-Graphene Composite | 50 mA g⁻¹ | Maintains 170 mAh g⁻¹ | 100 | researchgate.net |
| Nano-GeS₂/Carbon Flexible Electrode | Not Specified | Demonstrates long cycle-life | Not Specified | acs.org |
Photocatalytic Systems for Environmental and Energy Applications
Germanium sulfide (GeS) has emerged as a promising candidate in the field of photocatalysis, primarily due to its favorable electronic and optical properties. As a two-dimensional (2D) layered semiconductor, it possesses a suitable band gap for absorbing a significant portion of the solar spectrum. researchgate.net Research has focused on harnessing these properties for environmental remediation and renewable energy generation, particularly in water splitting to produce hydrogen and in the degradation of persistent organic pollutants.
Germanium Sulfide Nanoparticles in Photocatalytic Water Splitting
The conversion of solar energy into chemical energy through photocatalytic water splitting is a key strategy for producing green hydrogen. Two-dimensional materials are considered highly promising for this application due to their large specific surface area, which maximizes reaction sites. mdpi.com Theoretical studies have identified single-layer germanium sulfide as a potential 2D material for various optoelectronic applications, including photocatalysis. nih.gov
However, pristine single-layer GeS has limitations, including a large indirect band gap and insufficient oxidation ability. nih.gov To overcome these challenges, research has explored the creation of heterostructures. First-principles calculations suggest that constructing a GeS/GeS heterostructure with different phases can significantly enhance photocatalytic performance. This enhancement is attributed to a reduction in the band gap, which expands the light absorption range, and the creation of internal electric fields that promote the separation of charge carriers (electrons and holes), a critical step in efficient photocatalysis. nih.gov While extensive experimental data on hydrogen evolution rates for GeS is still emerging, related metal sulfide systems provide performance benchmarks. For instance, composite photocatalysts like Zn₀.₃Cd₀.₇S/ReS₂ have demonstrated exceptionally high hydrogen evolution rates of up to 92.45 mmol h⁻¹ g⁻¹. scispace.com Similarly, solid solutions of Cd₀.₆₅Mn₀.₃₅S have achieved rates of 492 µmol H₂ g⁻¹ h⁻¹ under visible light. mdpi.com These findings in analogous materials underscore the potential of sulfide-based photocatalysts and guide the ongoing development of germanium sulfide-based systems for efficient hydrogen production.
Photocatalytic Degradation of Organic Pollutants
Semiconductor photocatalysis is recognized as a highly effective advanced oxidation process for treating wastewater contaminated with organic pollutants. mdpi.com The process leverages the photocatalyst's ability to generate highly reactive oxygen species (ROS) under illumination to break down complex organic molecules into simpler, less harmful substances like CO₂ and H₂O. mdpi.com Metal sulfides, in particular, are effective semiconductors for these applications. mdpi.com
The photocatalytic activity of germanium sulfide is rooted in its ability to absorb light and generate electron-hole pairs. While specific degradation efficiency data for GeS is not widely documented, the performance of related materials highlights the potential. For example, composites of graphitic carbon nitride (g-C₃N₄) with zinc sulfide (ZnS) have achieved 100% degradation of para-nitrophenol (4-NP) in UV light. mdpi.com Similarly, composites using germanium dioxide (GeO₂) with activated carbon have been studied for the degradation of dyes like Methylene Blue and Congo Red. acs.org The mechanism involves the generated charge carriers reacting with water and oxygen to produce powerful oxidizing agents, such as hydroxyl (•OH) and superoxide (•O₂⁻) radicals, which then attack the organic pollutant molecules. mdpi.commdpi.com
The efficiency of this process depends on factors like the photocatalyst's ability to absorb visible light and the separation rate of the photogenerated charge carriers. mdpi.com Research into modifying germanium sulfide and creating composites aims to enhance these properties for practical environmental remediation applications.
Mechanisms of Semiconductor Excitation in Photocatalysis
The fundamental mechanism of semiconductor photocatalysis involves three primary steps:
Light Absorption and Excitation: When a semiconductor material like germanium sulfide is irradiated with photons of energy equal to or greater than its band gap, electrons (e⁻) in the valence band (VB) are excited and jump to the conduction band (CB). This process leaves behind a positively charged "hole" (h⁺) in the valence band, creating an electron-hole pair. mdpi.com
Surface Redox Reactions: At the semiconductor surface, the separated electrons and holes participate in reduction and oxidation reactions. The holes in the valence band are powerful oxidizing agents that can react with water (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons in the conduction band can reduce adsorbed oxygen (O₂) to form superoxide radical anions (•O₂⁻). mdpi.com These reactive oxygen species are the primary agents responsible for the degradation of organic pollutants or the splitting of water into hydrogen and oxygen. mdpi.com
For an ideal water-splitting reaction, the conduction band minimum of the semiconductor must be more negative than the reduction potential of H⁺/H₂, while the valence band maximum must be more positive than the oxidation potential of H₂O/O₂. mdpi.com
Sensing and Detection Platforms
Germanium sulfide nanomaterials are being actively investigated for their potential in next-generation sensing and detection technologies. Their unique electronic properties and high surface-area-to-volume ratio make them highly sensitive to changes in their surrounding environment, which is a critical characteristic for effective sensors. researchgate.net
Gas, Humidity, and Biological Marker Sensors based on Germanium Sulfide Nanoparticles
The application of germanium sulfide in sensors spans various domains, from environmental monitoring to personal health.
Gas Sensors: Metal sulfides are a promising class of materials for gas sensing applications due to their tunable electronic and chemical properties. researchgate.net The sensing mechanism typically relies on the change in electrical resistance of the material upon adsorption of gas molecules. These interactions modulate the charge carrier concentration in the semiconductor, leading to a detectable signal. While specific performance data for GeS gas sensors is an area of active research, related materials like WO₃ modified with CeO₂ have shown high sensitivity to hydrogen sulfide (H₂S), with a response of 113 to 5 ppm of the gas. nih.govrsc.org
Humidity Sensors: Germanium sulfide has demonstrated exceptional performance in humidity sensing. A flexible humidity sensor developed using a heterostructure of 2D germanium(II) sulfide (GeS) and gold (Au) nanoparticles exhibited ultrafast response and recovery times of 0.69 seconds and 0.73 seconds, respectively. acs.org This rapid performance is significantly better than many existing technologies and is suitable for real-time applications such as monitoring human respiration. acs.org The sensor operates over a wide relative humidity (RH) range and shows long-term stability, maintaining its response over 90 days. acs.org
Performance of Au/GeS Heterostructure Humidity Sensor
| Parameter | Value | Reference |
|---|---|---|
| Response Time (Exhalation) | 0.69 s | acs.org |
| Recovery Time (Inhalation) | 0.73 s | acs.org |
| Operating Humidity Range | 18% to 90% RH | acs.org |
| Long-term Stability | Stable response over 90 days | acs.org |
Biological Marker Sensors: Nanosensors are critical for the early detection of diseases through the identification of specific biomarkers. mdpi.comnih.gov While research into GeS-based biosensors is nascent, related germanium nanowire (GeNW) platforms have shown success. GeNW field-effect transistors have been fabricated for use as biosensors, demonstrating highly sensitive, concentration-dependent responses to target DNA. researchgate.net This indicates the potential of germanium-based materials for detecting complex biological molecules, paving the way for the future development of GeS-based biosensors for clinical diagnostics. mdpi.comresearchgate.net
Memory Device Architectures
Germanium sulfide is a key material in the development of next-generation non-volatile memory technologies, particularly Resistive Random Access Memory (ReRAM). polyu.edu.hkworldscientific.com ReRAM devices, also known as memristors, offer significant advantages over conventional memories, including high operational speed, non-volatility, low power consumption, and a simple two-terminal structure. polyu.edu.hkweebit-nano.comacs.org
The application of germanium sulfide typically falls under a category of ReRAM known as Conductive Bridge RAM (CBRAM) or Electrochemical Metallization Memory (ECM). polyu.edu.hk In these devices, a thin film of a chalcogenide solid electrolyte, such as amorphous GeS₂ or GeS, is sandwiched between an active electrode (e.g., Silver - Ag) and an inert electrode (e.g., Platinum - Pt). polyu.edu.hkresearchgate.net
The memory function is based on the reversible formation and rupture of a conductive filament within the germanium sulfide layer. The switching mechanism is as follows:
SET Operation (Low Resistance State): When a positive voltage is applied to the active Ag electrode, Ag ions (Ag⁺) are generated and drift through the GeS₂ film toward the inert Pt electrode. These ions are reduced back to Ag atoms at the Pt electrode, leading to the growth of a metallic, conductive filament. Once this filament connects the two electrodes, the device switches to a low resistance state (LRS), representing a logical '1'.
RESET Operation (High Resistance State): Applying a negative voltage to the Ag electrode reverses the process. The electrochemical dissolution of the conductive filament occurs, creating a gap and switching the device back to a high resistance state (HRS), representing a logical '0'.
Research has demonstrated that GeS₂-based ReRAM devices exhibit highly competitive performance metrics. Devices with an Ag/GeS₂/Pt structure have achieved ultralow switching voltages (0.15 V), extremely low power consumption (1.0 pJ for SET and 0.56 pJ for RESET), fast switching times, and a high on/off resistance ratio. polyu.edu.hkworldscientific.com Furthermore, these memory cells show excellent endurance, capable of withstanding over 1,000 switching cycles, and good data retention, maintaining their state for over 10,000 seconds. polyu.edu.hk Similarly, devices using a related compound, Germanium Selenide (GeSe), have also shown stable endurance and retention characteristics. researchgate.netresearchgate.net
Performance Metrics of Germanium Sulfide-Based ReRAM Devices
| Device Structure | Switching Voltage | Power Consumption | On/Off Ratio | Endurance | Data Retention | Reference |
|---|---|---|---|---|---|---|
| Ag/GeS₂/Pt | 0.15 V (SET) | 1.0 pJ (SET) / 0.56 pJ (RESET) | > 10³ | > 1000 cycles | > 10,000 s | polyu.edu.hkworldscientific.com |
| Ag/GeS/Pt | - | - | ~2 x 10⁸ | Highly reproducible | Excellent | researchgate.net |
| Al/GeSe/Pt | - | - | ~10⁵ | > 50 cycles | > 10 years (extrapolated) | researchgate.net |
Germanium Sulfide in Rewritable Optical Discs and Non-Volatile Memory
Germanium sulfide is a key component in the class of materials known as chalcogenide glasses, which are utilized in rewritable optical discs and non-volatile memory technologies. While germanium-antimony-telluride (GeSbTe or GST) is a more widely recognized alloy for these applications, the fundamental principles often involve the properties of germanium chalcogenides. The functionality of these devices is rooted in the material's ability to undergo a reversible phase change between amorphous and crystalline states when subjected to heat. ossila.commaterialsproject.org
In the context of rewritable optical discs like CDs and DVDs, a laser is used to heat small spots on the material. materialsproject.org Heating the material to its crystallization temperature with a longer, lower-intensity laser pulse induces a transition to the crystalline ("SET") state. ossila.com Conversely, a shorter, high-intensity laser pulse melts the material, and its rapid cooling freezes it in the amorphous ("RESET") state. ossila.com These two states exhibit different optical reflectivities, which can be read by a lower-power laser to represent binary data (e.g., crystalline as '1' and amorphous as '0'). ossila.com
This same principle is extended to non-volatile memory technologies such as Phase-Change Memory (PCM). In PCM, instead of optical properties, the significant difference in electrical resistance between the amorphous (high resistance) and crystalline (low resistance) states is exploited to store data. wikipedia.orgacs.org Germanium sulfide-based materials are integral to this, offering the necessary high contrast in electrical properties. ossila.com Programmable metallization cell (PMC) memory, another form of non-volatile memory, also utilizes germanium sulfide-based solid electrolytes. sigmaaldrich.com Research into Ag-Ge-S electrolytes has demonstrated their excellent temperature stability for such applications. sigmaaldrich.com
| Property | Amorphous State | Crystalline State | Implication for Data Storage |
| Atomic Structure | Disordered | Ordered | Reversible transition allows for rewriting data. |
| Electrical Resistivity | High | Low | Forms the basis of binary data storage in PCM. wikipedia.org |
| Optical Reflectivity | Low | High | Enables data reading in rewritable optical discs. ossila.com |
| State Transition | Achieved by rapid cooling from melt (RESET) | Achieved by heating to crystallization temperature (SET) | Laser or electrical pulses can write and erase data. ossila.com |
Solid Electrolytes in Conductive Bridging Random Access Memory (RAM) Devices
Germanium sulfide-based materials have emerged as promising solid electrolytes for Conductive Bridging Random Access Memory (CBRAM) devices. sigmaaldrich.com CBRAM, also known as Programmable Metallization Cell (PMC) memory, is a type of non-volatile memory that relies on the formation and dissolution of a conductive metallic filament within a solid electrolyte. sigmaaldrich.comspringernature.com
The typical structure of a CBRAM cell consists of an inert electrode (e.g., Tungsten), an active electrode made of an oxidizable metal like silver (Ag) or copper (Cu), and a thin film of a solid electrolyte, such as Ag-Ge-S, sandwiched between them. sigmaaldrich.comelectrochemsci.org When a positive voltage is applied to the active electrode, metal ions (e.g., Ag+) are generated and migrate through the germanium sulfide electrolyte toward the inert electrode. This process leads to the formation of a conductive metallic filament, switching the memory cell to a low-resistance "ON" state. sigmaaldrich.com Applying a reverse voltage dissolves this filament, returning the cell to a high-resistance "OFF" state. sigmaaldrich.com
Research has shown that germanium monosulfide (GeS) is a particularly interesting ion-conducting solid electrolyte for these high-density electrochemical metallization (ECM) memory cells. sigmaaldrich.com The performance of these devices can be further tuned by doping the GeS2 electrolyte, for instance with Antimony (Sb), which influences the resistance window and power consumption. sigmaaldrich.com Amorphous Ge2Sb2Te5 (GST), a related chalcogenide, has also been successfully used as a solid electrolyte material in CBRAM devices. mdpi.com
| Parameter | Description | Relevance in Germanium Sulfide CBRAM |
| Switching Mechanism | Formation/dissolution of a metallic filament. sigmaaldrich.com | Ag+ or Cu+ ions move through the GeS-based electrolyte. |
| 'ON' State | Low Resistance State (LRS) | Conductive filament connects the electrodes. |
| 'OFF' State | High Resistance State (HRS) | Conductive filament is dissolved. |
| Electrolyte Material | Ion-conducting solid. | Ag-Ge-S, GeS, and Sb-doped GeS2 have been studied. sigmaaldrich.com |
| Active Electrode | Oxidizable metal. | Typically Silver (Ag) or Copper (Cu). sigmaaldrich.com |
Phase-Change Memory Applications
Germanium sulfide is a constituent of chalcogenide alloys that are central to the operation of Phase-Change Memory (PCM). wikipedia.orgwikipedia.org PCM is a non-volatile memory technology that stores data by leveraging the substantial difference in electrical resistance between the amorphous and crystalline phases of these materials. wikipedia.org The most extensively studied material for PCM is the pseudo-binary alloy of GeTe and Sb2Te3, particularly Ge2Sb2Te5 (GST). ossila.comwikipedia.orgacs.org
The operation involves heating a small volume of the phase-change material with an electrical current. ossila.com
SET Operation : A relatively long and moderate-amplitude electrical pulse heats the material to its crystallization temperature, transforming it into the low-resistance crystalline state. ossila.com
RESET Operation : A short, high-amplitude pulse melts the material. The subsequent rapid cooling quenches it into the high-resistance amorphous state. ossila.com
READ Operation : A low-amplitude pulse is applied to measure the resistance of the cell without causing a phase change, thus determining its binary state. ossila.com
The properties of these germanium-containing alloys, such as crystallization temperature and data retention, can be fine-tuned by doping with various elements. wikipedia.org While telluride-based materials like GST are common, sulfide-based phase-change materials, such as those based on gallium lanthanum sulfide, have been shown to offer potential advantages like lower power consumption and higher thermal stability. sigmaaldrich.com
| Feature | Germanium Sulfide-related Phase-Change Memory |
| Principle | Reversible switching between amorphous (high resistance) and crystalline (low resistance) states. wikipedia.org |
| Material of Choice | Ge2Sb2Te5 (GST), an alloy containing Germanium. acs.org |
| Writing Speed | Determined by the crystallization time. ossila.com |
| Data Retention | Stability of the amorphous phase at operating temperatures. ossila.com |
| Advantages | Non-volatility, fast switching speeds, and scalability. ossila.comacs.org |
Catalytic Functionality
Germanium Sulfide in the Production of Complex Compounds
Germanium sulfide, particularly in its nanoparticle form, is being investigated for its catalytic properties, most notably in the field of photocatalysis. While its application in the synthesis of complex organic molecules is an emerging area, its ability to act as a photocatalyst for reactions like hydrogen (H2) evolution has been demonstrated. ossila.com
Like many other 2D metal sulfides, germanium disulfide (GeS2) nanoparticles can serve as a potential photocatalyst. ossila.com The process involves the absorption of light by the semiconductor material, which generates electron-hole pairs. These charge carriers can then participate in redox reactions on the catalyst's surface. Studies on germanium sulfide (GeS) molecules have shown that applying an external electric field can modulate the material's light absorption and potentially increase its photocatalytic efficiency. mdpi.com
The synthesis of germanium-based nanomaterials for catalytic applications can be achieved through various methods. For instance, the decomposition of specific germanium(II) coordination compound precursors has been used to produce Ge-based nanomaterials, with one particular precursor leading to the isolation of amorphous GexSy. mdpi.com While the direct catalytic synthesis of complex organic compounds using germanium sulfide is not yet widely reported, its foundational photocatalytic properties suggest potential for future development in more complex chemical transformations.
| Catalyst Type | Reaction | Mechanism | Potential Application |
| GeS2 Nanoparticles | Photocatalytic H2 Evolution | Light absorption creates electron-hole pairs that drive the reaction. ossila.com | Clean energy production |
| GeS Molecules | Photocatalytic Hydrolysis | An external electric field can enhance light absorption and efficiency. mdpi.com | Water splitting, environmental remediation |
Thermoelectric Device Research
Germanium sulfide is a subject of significant research for applications in thermoelectric devices, which can directly convert waste heat into useful electrical energy. researchgate.net The efficiency of a thermoelectric material is determined by a dimensionless figure of merit, ZT, which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity.
Researchers are exploring various polymorphs and compounds of germanium sulfide to optimize these properties. For instance, theoretical studies on single-layered GeS have identified two new polymorphs, γ-GeS and ε-GeS, which exhibit flat-band gap edges. researchgate.net This electronic structure leads to a large density of states near the Fermi level, resulting in large Seebeck coefficients (thermopowers). researchgate.net The combination of high thermopower and good electrical conductivity in these novel monolayers leads to high thermoelectric power factors and promising ZT values, with a predicted room-temperature ZT exceeding unity. researchgate.net
In addition to two-dimensional forms, complex sulfides containing germanium are also being investigated. Synthetic germanite (Cu22Fe8Ge4S32), a material designed by mimicking natural minerals, has shown potential as a thermoelectric material. This compound exhibits semiconducting behavior and its thermoelectric properties can be tuned, for example, by substituting iron for copper. These studies highlight that structural manipulation and compositional tuning of germanium sulfide-based materials are effective strategies for enhancing their performance in thermoelectric applications. researchgate.net
| Material | Key Finding | Potential Advantage |
| γ-GeS and ε-GeS (Single-layered) | Flat-band gap edges lead to large Seebeck coefficients. researchgate.net | High thermoelectric figure of merit (ZT) at room and elevated temperatures. researchgate.net |
| Synthetic Germanite (Cu22Fe8Ge4S32) | Thermoelectric properties can be tuned by Cu/Fe substitution. | Provides a pathway to optimize thermoelectric performance in complex sulfides. |
Future Research Directions and Outlook
Exploration of Novel Germanium Sulfide (B99878) Polymorphs and Heterostructures
A significant avenue for future research lies in the discovery and synthesis of new germanium sulfide polymorphs. While the orthorhombic α-GeS is the most commonly studied form, theoretical studies have predicted the existence of other stable or metastable phases with distinct electronic and optical properties. For instance, research has identified two new polymorphs, γ-GeS and ε-GeS, which exhibit flat-band gap edges, leading to large Seebeck coefficients and potentially high thermoelectric efficiency. The investigation into the thermodynamic stability of these novel polymorphs suggests the feasibility of their experimental growth.
Furthermore, the development of heterostructures based on germanium sulfide is a burgeoning field. A notable example is the synthesis of GeS/GeSx core-shell nanowires. In these structures, a crystalline GeS core is surrounded by an ultrathin, sulfur-rich amorphous GeSx shell. This shell not only passivates the core, enhancing its chemical and electronic stability, but also creates a type II heterojunction. This configuration facilitates interfacial charge transfer, a desirable characteristic for various optoelectronic applications. Future work will likely focus on creating more complex van der Waals heterostructures by combining germanium sulfide with other two-dimensional materials to unlock novel functionalities.
Advanced Computational Modeling for Predictive Material Design and Properties
Advanced computational modeling, particularly using Density Functional Theory (DFT), will be instrumental in guiding the experimental exploration of germanium sulfide. DFT calculations have already been employed to predict the structural and electronic properties of both known and hypothetical polymorphs. These computational tools can effectively screen for materials with desired characteristics, such as specific band gaps or high carrier mobility, thereby accelerating the discovery of new functional materials.
Computational studies can also elucidate the effects of strain, defects, and doping on the material's properties. For example, DFT has been used to investigate the impact of biaxial strain on the band gap of GeS, revealing the potential to tune its electronic structure for specific applications. Future computational efforts will likely focus on more complex simulations, such as modeling the dynamics of charge carriers in GeS-based devices and predicting the properties of intricate heterostructures and interfaces. This predictive capability will be crucial for the rational design of novel germanium sulfide-based materials and devices.
Integration of Germanium Sulfide into Multi-Functional Hybrid Systems
The integration of germanium sulfide into multi-functional hybrid systems is a promising direction for creating devices with enhanced performance and novel capabilities. These hybrid systems can combine the unique properties of germanium sulfide with those of other materials, such as organic molecules, polymers, or other inorganic nanoparticles. For instance, germanium-based hybrid semiconductor-superconductor systems are being explored for their potential in topological quantum computing.
In the realm of optoelectronics, hybrid systems could leverage the high carrier mobility and photoresponsivity of germanium sulfide in combination with the light-emitting or charge-transporting properties of other materials. This could lead to the development of highly efficient solar cells, photodetectors, and light-emitting diodes. The challenge lies in achieving seamless integration and understanding the complex interfacial interactions that govern the performance of these hybrid devices. Future research will need to focus on developing controlled fabrication techniques and advanced characterization methods to optimize the performance of these integrated systems.
Scalable Synthesis and Manufacturing Techniques for Industrial Adoption
For germanium sulfide to transition from laboratory-scale research to widespread industrial application, the development of scalable and cost-effective synthesis and manufacturing techniques is paramount. Current methods for producing high-quality germanium sulfide, such as mechanical exfoliation, are often limited in their scalability.
Promising scalable techniques that are being explored include Chemical Vapor Deposition (CVD) and sol-gel processes. CVD allows for the growth of large-area, uniform thin films of germanium sulfide, which is essential for the fabrication of electronic devices. google.com Sol-gel synthesis offers a low-temperature, solution-based route to producing germanium sulfide powders and films, potentially reducing manufacturing costs. google.com A patent has described a method for creating high-purity GeS and related compounds at low temperatures and pressures using a CVD process for solid electrolyte memory elements. google.com Future research will need to focus on optimizing these and other synthesis methods to control the material's thickness, crystal quality, and electronic properties over large areas, paving the way for industrial-scale production.
| Synthesis Method | Precursors | Key Advantages | Potential Applications |
| Chemical Vapor Deposition (CVD) | Germanium tetrachloride, Hydrogen sulfide | Large-area uniform films, good for device fabrication | Solid electrolyte memory elements, photovoltaics |
| Pulsed Precursor Deposition (PPD) | Gaseous, liquid, or solid precursors | Precise control over film growth | Solid electrolyte memory elements |
| Sol-Gel Synthesis | Organometallic precursors | Low temperature, solution-based, potentially lower cost | Thin-film coatings, nanoparticle synthesis |
In-situ Characterization during Device Operation and Environmental Stability Studies
Understanding the behavior of germanium sulfide under operational conditions and its long-term environmental stability is crucial for the development of reliable devices. In-situ characterization techniques, which allow for the real-time monitoring of material properties during device operation, are becoming increasingly important. Techniques such as in-situ X-ray diffraction (XRD), Raman spectroscopy, and transmission electron microscopy (TEM) can provide valuable insights into the structural and chemical changes that occur in germanium sulfide-based devices during processes like electrochemical cycling. While much of the current in-situ work has focused on sulfide-based solid electrolytes in batteries, these methodologies can be readily adapted to study germanium sulfide devices.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing germanium sulfide (GeS/GeS₂) in academic research?
- Methodological Answer :
- Synthesis : GeS can be prepared via direct reaction of germanium with sulfur vapor under controlled temperature (e.g., 600–800°C in inert atmosphere) . GeS₂ is often synthesized by reacting GeCl₄ with H₂S in acidic solutions .
- Characterization : Use XRD to confirm crystallinity and phase purity, Raman spectroscopy to identify vibrational modes (e.g., Ge-S bonds at ~300–400 cm⁻¹), and FT-IR to detect optical phonon modes. SEM/TEM should be employed to analyze surface morphology and nanostructuring .
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis parameters, purity levels, and instrument calibration in supplementary materials .
Q. How can researchers ensure the reproducibility of germanium sulfide synthesis and experimental results?
- Methodological Answer :
- Adhere to the DFG’s Guidelines for Safeguarding Good Research Practice:
- Provide raw data (e.g., XRD spectra, reaction conditions) in open repositories with persistent identifiers.
- Use blind protocols during experiments to minimize bias in data interpretation .
- Include step-by-step synthesis protocols in supplementary materials, specifying equipment models, environmental conditions (humidity, temperature), and batch-to-batch variability .
Advanced Research Questions
Q. How can contradictions in reported band gap values of germanium sulfide be resolved?
- Methodological Answer :
- Computational Modeling : Perform ab initio calculations (e.g., DFT with LDA/GGA approximations) to account for exchange-correlation effects. Include spin-orbit coupling to address anisotropy in GeS’s orthorhombic structure, which causes variations in experimental band gaps (reported 1.5–2.3 eV) .
- Experimental Calibration : Use spectroscopic ellipsometry for direct band gap measurement, cross-validated with UV-Vis absorption and photoluminescence spectroscopy. Discrepancies often arise from sample purity and crystal orientation .
Q. What advanced computational approaches are recommended for modeling germanium sulfide’s electronic structure?
- Methodological Answer :
- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., HSE06) to improve band gap accuracy over LDA/GGA. For GeS, include van der Waals corrections to model interlayer interactions .
- Spin-Orbit Coupling (SOC) : Critical for GeS due to heavy germanium atoms. SOC alters valence band maxima, affecting optoelectronic properties .
- Software Tools : Use VASP or Quantum ESPRESSO with pseudopotentials validated for chalcogenides. Archive input/output files in FAIR-aligned repositories .
Q. How does doping germanium sulfide enhance photovoltaic performance in perovskite solar cells (PSCs)?
- Methodological Answer :
- Doping Mechanism : Introduce GeS into MAPbI₃ to passivate defects at grain boundaries, improving charge carrier mobility. GeS’s high hole mobility (~300 cm²/V·s) reduces recombination losses .
- Characterization : Use cross-sectional SEM to observe morphology changes and time-resolved photoluminescence (TRPL) to quantify carrier lifetime. Efficiency improvements (e.g., 17.46% PCE) correlate with enhanced crystallinity .
Q. What methodologies address the anisotropic optical properties of germanium sulfide?
- Methodological Answer :
- Polarized Spectroscopy : Perform angle-resolved Raman and absorption measurements to map anisotropy in optical responses. GeS’s layered structure exhibits distinct in-plane vs. out-of-plane conductivity .
- Theoretical Modeling : Calculate dielectric tensors using DFT to predict anisotropic absorption edges. Compare with experimental data to validate crystal orientation effects .
Data Management and Reporting
Q. How should researchers manage and share germanium sulfide datasets to comply with FAIR principles?
- Methodological Answer :
- Metadata Standards : Use discipline-specific templates (e.g., NFDI4Chem’s checklists) to document synthesis conditions, characterization tools, and computational parameters .
- Repositories : Deposit datasets in Zenodo or Chemotion with CC-BY licenses. Include DOI links in publications .
- Software : Archive code for data analysis (e.g., Python scripts for XRD refinement) in GitHub/GitLab, citing version control details .
Q. How can conflicting results in germanium sulfide studies be contextualized within existing literature?
- Methodological Answer :
- Systematic Reviews : Follow PRISMA guidelines to aggregate data from Web of Science, PubMed, and institutional repositories. Highlight methodological differences (e.g., synthesis routes, measurement techniques) as sources of variability .
- Error Analysis : Quantify uncertainties (e.g., ±0.1 eV in band gap measurements) and compare with prior studies. Use funnel plots to detect publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
